1-(2-fluorophenyl)thiourea
Description
The exact mass of the compound (2-Fluorophenyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-fluorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVZQQOFMQRNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215855 | |
| Record name | Thiourea, (2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-32-6 | |
| Record name | N-(2-Fluorophenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiourea, (2-fluorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60215855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluorophenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(2-fluorophenyl)thiourea. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental protocols, structured data, and visual representations of key processes.
Introduction
This compound is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The incorporation of a fluorine atom into the phenyl ring can enhance the metabolic stability and binding affinity of the molecule to biological targets. This guide details a reliable method for the synthesis of this compound and provides a thorough summary of its characterization data.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-fluorophenyl isothiocyanate with ammonia. A more common and often higher-yielding laboratory method involves the reaction of 2-fluoroaniline with a suitable thiocarbonyl transfer reagent. A well-established method for the synthesis of N-aryl thioureas involves the in-situ formation of an isothiocyanate from the corresponding amine, or the reaction of an amine with a commercially available isothiocyanate.
A plausible and detailed synthetic protocol, adapted from general methods for thiourea synthesis, is provided below.
Experimental Protocol: Synthesis from 2-Fluoroaniline
This protocol is based on the widely used method of reacting an aromatic amine with ammonium thiocyanate in the presence of an acid catalyst.
Materials:
-
2-Fluoroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-fluoroaniline (0.1 mol), ammonium thiocyanate (0.12 mol), and 100 mL of ethanol.
-
Slowly add concentrated hydrochloric acid (5 mL) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold deionized water with stirring.
-
A white to off-white precipitate of this compound will form.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold deionized water (3 x 50 mL) to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified this compound.
-
Dry the purified product in a vacuum oven at a temperature below its melting point.
Diagram of the Synthesis Workflow:
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key characterization data for this compound.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₇FN₂S |
| Molecular Weight | 170.21 g/mol |
| CAS Number | 656-32-6 |
| Appearance | White to off-white solid |
| Elemental Analysis | C: 49.40%, H: 4.15%, F: 11.16%, N: 16.46%, S: 18.84%[3] |
| Mass Spectrometry (m/z) | 170.03 (M⁺, 100.0%), 171.03 (M⁺+1, 7.6%), 172.03 (M⁺+2, 4.5%)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic protons will appear as a multiplet in the range of δ 7.0-8.0 ppm. The NH and NH₂ protons will likely appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms. The thiocarbonyl carbon (C=S) is expected to resonate downfield, typically in the range of δ 180-185 ppm. The aromatic carbons will appear in the region of δ 115-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed in the table below. An FTIR spectrum for this compound is noted as available from Bio-Rad Laboratories, Inc.[4]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching vibrations |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1600 | N-H bending vibrations |
| ~1500 | C=C aromatic ring stretching |
| ~1250 | C-N stretching |
| ~1100 | C=S stretching |
| ~750 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 170, corresponding to the molecular weight of this compound.[3]
Potential Biological Activity and Signaling Pathways
Thiourea derivatives are known to exhibit a range of biological activities, including anticancer effects.[1][2] Studies on various N-arylthioureas have shown that these compounds can induce apoptosis in cancer cells.[2] While a specific signaling pathway for this compound has not been definitively elucidated in the available literature, a plausible mechanism involves the modulation of key cellular signaling pathways that regulate cell proliferation and apoptosis.
One such representative pathway is the MAPK/ERK pathway, which is often dysregulated in cancer. Thiourea derivatives may exert their anticancer effects by interfering with this pathway, leading to the activation of downstream apoptotic effectors like caspase-3.[5]
Diagram of a Representative Signaling Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staigent.com [staigent.com]
- 4. (2-Fluorophenyl)thiourea | C7H7FN2S | CID 2737500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of Fluorophenyl Thiourea Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have long been recognized for their broad spectrum of biological activities, making them a privileged scaffold in medicinal chemistry. The incorporation of a fluorophenyl moiety into the thiourea backbone can significantly modulate the physicochemical properties of the resulting compounds, often leading to enhanced biological efficacy and an altered pharmacological profile. This technical guide provides an in-depth overview of the biological activities of fluorophenyl thiourea derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a comprehensive resource, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.
Synthesis of Fluorophenyl Thiourea Derivatives
The synthesis of fluorophenyl thiourea derivatives is typically achieved through a straightforward and efficient condensation reaction. The general synthetic route involves the reaction of a fluorophenyl isothiocyanate with an appropriate amine. The isothiocyanate can be generated in situ from the corresponding fluoroaniline by treatment with thiophosgene or a related reagent. Alternatively, fluorophenyl isothiocyanates are commercially available. The amine component can be varied to generate a diverse library of derivatives. The reaction is often carried out in an inert solvent, such as acetone or acetonitrile, and may be facilitated by a base.
Biological Activities of Fluorophenyl Thiourea Derivatives
Fluorophenyl thiourea derivatives have demonstrated a wide array of biological activities. The following sections summarize the key findings in the areas of anticancer, antimicrobial, and enzyme inhibitory activities, with quantitative data presented in tabular format for ease of comparison.
Anticancer Activity
Several studies have highlighted the potential of fluorophenyl thiourea derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein tyrosine kinases and topoisomerases.
Table 1: Anticancer Activity of Fluorophenyl Thiourea Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-Fluorophenyl)-3-(pyridin-2-yl)thiourea | MCF-7 (Breast) | 1.3 | [1] |
| 1-(4-Fluorophenyl)-3-(pyridin-2-yl)thiourea | SkBr3 (Breast) | 0.7 | [1] |
| 1,3-bis(4-Fluorophenyl)thiourea | A549 (Lung) | 0.2 | [1] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(4-fluorophenyl)thioureido)benzenesulfonamide | HepG2 (Liver) | >50 | [2] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide | HepG2 (Liver) | 4.8 | [2] |
| 1-(3-Chloro-4-fluorophenyl)thiourea | SW620 (Colon) | 9.4 | [3] |
| 1-(3,4-Dichlorophenyl)-3-(4-fluorophenyl)thiourea | SW620 (Colon) | 1.5 | [3] |
| 1-(4-Fluorophenyl)-3-(4-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 5.8 | [3] |
| 2-(2-Fluorophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [4] |
| 2-(3-Fluorophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 54.81 | [4] |
| 2-(4-Fluorophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 53.9 | [4] |
| m-bis(N'-(4-fluorophenyl)thioureido)benzene | MOLT-3 (Leukemia) | 1.20 | [5] |
| 1-(4-Fluorophenyl)-3-(hexyloxy)phenyl)thiourea | MCF-7 (Breast) | 338.33 | [6] |
Antimicrobial Activity
Fluorophenyl thiourea derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The presence of the fluorine atom is often associated with increased lipophilicity, which can enhance the penetration of the compounds through microbial cell membranes.
Table 2: Antimicrobial Activity of Fluorophenyl Thiourea Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide | Bacillus subtilis | 3.9 | [2] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide | Staphylococcus pneumoniae | 1.95 | [2] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide | Pseudomonas aeruginosa | 7.81 | [2] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide | Escherichia coli | 15.63 | [2] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(2,3,4,5,6-pentafluorophenyl)thioureido)benzenesulfonamide | Aspergillus fumigatus | 3.9 | [2] |
| 1-(3-Chloro-4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | Staphylococcus aureus | 0.25-4 | [7] |
Enzyme Inhibitory Activity
A significant area of research for fluorophenyl thiourea derivatives is their ability to inhibit various enzymes implicated in disease pathogenesis. This includes enzymes involved in metabolic disorders like diabetes, as well as those crucial for the survival of pathogenic microorganisms.
Table 3: Enzyme Inhibitory Activity of Fluorophenyl Thiourea Derivatives (IC50 values)
| Compound/Derivative | Enzyme | IC50 | Reference |
| 4-Fluorophenyl thiourea | α-Amylase | 53.307 nM | [8] |
| 3-Fluorophenyl thiourea | α-Amylase | 115.500 nM | [9] |
| 2-Fluorophenyl thiourea | α-Amylase | Not specified | |
| 4-Fluorophenyl thiourea | α-Glucosidase | 24.928 nM | [8] |
| 3-Fluorophenyl thiourea | α-Glucosidase | 63.454 nM | [9] |
| 2-Fluorophenyl thiourea | α-Glucosidase | Not specified | |
| Dipeptide-conjugated 2,3-dichlorophenyl piperazine with 4-fluorophenyl thiourea | Urease | 2.0 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of N,N'-Disubstituted Thioureas
General Procedure:
-
To a solution of the appropriate fluoroaniline (1 equivalent) in a suitable solvent such as acetone or acetonitrile, an equimolar amount of a chosen isothiocyanate is added.
-
The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure N,N'-disubstituted thiourea derivative.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorophenyl thiourea derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a concentration of approximately 5 × 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: The fluorophenyl thiourea derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is then inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assays: α-Amylase and α-Glucosidase
These assays are used to evaluate the potential of compounds to inhibit key carbohydrate-digesting enzymes.
α-Amylase Inhibition Assay Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing the test compound at various concentrations, a starch solution (substrate), and α-amylase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.9).
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 20 minutes).
-
Stopping the Reaction: The reaction is stopped by adding a solution of dinitrosalicylic acid (DNSA) reagent.
-
Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of reducing sugar produced is determined from a standard curve of maltose.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
α-Glucosidase Inhibition Assay Protocol:
-
Reaction Mixture: The test compound, α-glucosidase enzyme, and a buffer solution (e.g., phosphate buffer, pH 6.8) are pre-incubated at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: The reaction is terminated by adding a sodium carbonate solution.
-
Absorbance Measurement: The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Visualizations
General Synthetic Pathway for Fluorophenyl Thiourea Derivatives
Caption: General synthesis of fluorophenyl thiourea derivatives.
Experimental Workflow for MTT Assay
Caption: Workflow for determining anticancer activity using MTT assay.
Putative Signaling Pathway Inhibition by Fluorophenyl Thiourea Derivatives in Cancer Cells
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer [mdpi.com]
- 5. Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells | MDPI [mdpi.com]
- 7. Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecu ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06812A [pubs.rsc.org]
- 8. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Unraveling the Enigmatic Mechanism of 1-(2-fluorophenyl)thiourea: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-fluorophenyl)thiourea, a member of the diverse thiourea class of compounds, has emerged as a molecule of interest within the scientific community due to the established broad-spectrum biological activities of its chemical relatives. Thiourea derivatives are actively investigated for their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This technical guide synthesizes the current, albeit limited, understanding of the potential mechanisms of action of this compound, drawing from studies on structurally similar compounds. The document outlines putative molecular targets and affected signaling pathways, supported by available quantitative data and detailed experimental methodologies. This guide aims to provide a foundational resource for researchers seeking to explore the therapeutic promise of this specific fluorinated thiourea derivative.
Introduction
Thiourea and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological properties. The introduction of a fluorine atom to the phenyl ring, as seen in this compound, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. While direct and extensive research on the specific mechanism of action of this compound is not yet widely published, valuable insights can be gleaned from studies on analogous compounds. This guide will explore these potential mechanisms, focusing on anticancer and enzyme inhibitory activities.
Potential Anticancer Mechanisms of Action
The anticancer potential of thiourea derivatives is a significant area of research. Studies on compounds structurally related to this compound suggest several possible mechanisms through which it may exert cytotoxic effects on cancer cells.
Induction of Apoptosis
A primary mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Research on 3-(trifluoromethyl)phenylthiourea analogs has demonstrated their ability to induce late-stage apoptosis in human colon cancer cell lines (SW480 and SW620).[1] This suggests that this compound may similarly trigger apoptotic pathways.
Potential Signaling Pathway for Apoptosis Induction:
Caption: Putative Apoptosis Induction Pathway for this compound.
A study on novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives has pointed to the inhibition of the anti-apoptotic protein BCL2 as a potential mechanism for inducing apoptosis.[2] Given the structural similarity, it is plausible that this compound could also interact with and inhibit BCL2, leading to the activation of the intrinsic apoptotic pathway.
Inhibition of Pro-inflammatory Cytokines
Chronic inflammation is a known driver of cancer progression. The study on 3-(trifluoromethyl)phenylthiourea analogs also revealed their ability to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in colon cancer cells.[1] This suggests a potential anti-inflammatory component to the anticancer activity of fluorophenylthiourea derivatives.
Experimental Workflow for Cytokine Level Assessment:
Caption: Workflow for Measuring IL-6 Secretion in Cell Culture.
Molecular Docking Insights
Potential as an Enzyme Inhibitor
Thiourea derivatives have been identified as inhibitors of various enzymes. Research on fluorophenyl thiourea compounds has demonstrated their inhibitory activity against α-amylase and α-glycosidase, enzymes involved in carbohydrate metabolism.[5]
Table 1: Enzyme Inhibition Data for a Related Fluorophenyl Thiourea Derivative
| Compound | Target Enzyme | IC50 (nM) |
| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 |
| 4-fluorophenyl thiourea derivative | α-glycosidase | 24.928 |
Data from a study on various fluorophenyl thiourea derivatives.[5]
Experimental Protocol for α-Amylase Inhibition Assay:
A common method for assessing α-amylase inhibition is the starch-iodine test.
-
Prepare Solutions:
-
α-amylase solution in phosphate buffer (pH 6.9).
-
Starch solution (1% w/v) in phosphate buffer.
-
Varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Iodine-potassium iodide (I-KI) solution.
-
-
Assay Procedure:
-
Pre-incubate the α-amylase solution with different concentrations of the test compound for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the starch solution.
-
After a defined incubation period, stop the reaction by adding a strong acid (e.g., HCl).
-
Add the I-KI solution.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Logical Relationship for Enzyme Inhibition:
Caption: General Scheme of Competitive Enzyme Inhibition.
Conclusion and Future Directions
The available scientific literature provides a compelling, though indirect, case for the potential of this compound as a biologically active molecule. The strong evidence of anticancer and enzyme-inhibiting properties within the broader family of fluorophenylthiourea derivatives suggests that this compound is a promising candidate for further investigation.
Future research should focus on elucidating the specific molecular mechanisms of this compound. Key areas for exploration include:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational screening to identify the direct protein targets of this compound.
-
Signaling Pathway Analysis: Performing comprehensive studies, including Western blotting and gene expression profiling, to map the specific signaling pathways modulated by the compound in relevant cell models.
-
In-depth Cytotoxicity and Enzyme Kinetic Studies: Conducting detailed dose-response studies and enzyme kinetic analyses to quantify the potency and mode of inhibition of this compound.
-
In Vivo Efficacy Studies: Progressing to animal models to evaluate the therapeutic potential and pharmacokinetic properties of the compound.
A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Novel Thiourea Derivatives for Drug Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, particularly the ability of the thiocarbonyl group and associated nitrogen atoms to engage in hydrogen bonding and other non-covalent interactions, make them attractive candidates for targeting a variety of biological macromolecules. This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of novel thiourea derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes detailed experimental protocols, a summary of quantitative biological data, and visualizations of key signaling pathways and experimental workflows to aid researchers in this dynamic field.
Synthesis of Novel Thiourea Derivatives
The synthesis of thiourea derivatives is often straightforward, with the most common method involving the reaction of an amine with an isothiocyanate. This approach allows for significant structural diversity by varying the substituents on both reactants.
General Experimental Protocol for Synthesis
Materials:
-
Appropriate primary or secondary amine
-
Corresponding isothiocyanate
-
Anhydrous solvent (e.g., acetone, ethanol, dichloromethane)
-
Stirring apparatus
-
Reflux condenser (if heating is required)
-
Filtration apparatus
-
Recrystallization solvent
Procedure:
-
Reactant Preparation: Dissolve equimolar amounts of the selected amine and the corresponding isothiocyanate in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to reflux.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the product often precipitates out of the solution. The solid product is then collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to obtain the pure thiourea derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activity of Novel Thiourea Derivatives
Thiourea derivatives have been extensively evaluated for a range of biological activities. The following sections summarize key quantitative data from various studies.
Anticancer Activity
Thiourea derivatives have shown significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| TKR15 | A549 (Lung) | 0.21 | [3] |
| Compound 7 | HCT116 (Colon) | 1.11 | [4] |
| HepG2 (Liver) | 1.74 | [4] | |
| MCF-7 (Breast) | 7.0 | [4] | |
| Diarylthiourea 4 | MCF-7 (Breast) | Most effective in study | [5] |
| Compound 10e | NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5 | See reference for individual values | |
| Phenyl-bis phenylthiourea | Various malignant cell lines | Nanomolar concentrations | [6] |
| Bis-thiourea derivative | Human leukemia cell lines | As low as 1.50 | [6] |
Note: This table presents a selection of data. For a comprehensive understanding, please refer to the cited literature.
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents. Thiourea derivatives have demonstrated promising activity against a range of bacteria and fungi.
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| TD4 | S. aureus (ATCC 29213) | 2 | [7] |
| MRSA (USA 300) | 4 | [7] | |
| Indole derivative 6 | S. aureus (MSSA) | 6.25 - 25 | |
| MRSA | 6.25 - 25 | ||
| Thiadiazole derivative 7a | Gram-positive & Gram-negative bacteria, A. flavus | 0.95 - 3.25 | [8] |
| Thiadiazole derivative 7b | Gram-positive & Gram-negative bacteria, A. flavus | 0.95 - 3.25 | [8] |
| Thiadiazole derivative 8 | Gram-positive & Gram-negative bacteria, A. flavus | 0.95 - 3.25 | [8] |
Note: MIC (Minimum Inhibitory Concentration). This table is not exhaustive.
Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes, which is a key mechanism for their therapeutic effects.
Table 3: Enzyme Inhibitory Activity of Selected Thiourea Derivatives
| Compound ID | Enzyme | IC50 | Reference |
| Indole derivative 4b | Tyrosinase | 5.9 ± 2.47 µM | [9] |
| Bis-thiourea derivative 4 | Tyrosinase | 61.63 ± 7.82 µM | [10] |
| Ambazone | Tyrosinase | 15 µM | [11] |
| Thioacetazone | Tyrosinase | 14 µM | [11] |
| Compound 2e | Tyrosinase | Best in study | [12] |
| Compound 2f | Tyrosinase | Best in study | [12] |
| Compound 3 | Acetylcholinesterase (AChE) | 50 µg/mL | [10] |
| Butyrylcholinesterase (BChE) | 60 µg/mL | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of thiourea derivatives are underpinned by their interaction with specific molecular targets and modulation of cellular signaling pathways.
Inhibition of K-Ras Signaling in Lung Cancer
Mutations in the KRAS gene are common drivers of non-small cell lung cancer (NSCLC).[13] Novel thiourea derivatives have been designed to block the interaction between the K-Ras protein and its downstream effectors, thereby inhibiting cancer cell proliferation.[3]
Inhibition of VEGFR2 Signaling in Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process.[14][15][16][17] Some thiourea derivatives act as antiangiogenic agents by inhibiting VEGFR2.
Inhibition of Bacterial Topoisomerase IV
Bacterial topoisomerase IV is a crucial enzyme involved in DNA replication and segregation, making it an excellent target for antibacterial agents.[18][19][20][21][22] Thiourea derivatives can inhibit this enzyme, leading to bacterial cell death.
Inhibition of Tyrosinase in Melanogenesis
Tyrosinase is a key enzyme in the biosynthesis of melanin.[9][10][11][23] Overproduction of melanin can lead to hyperpigmentation disorders. Thiourea derivatives have been identified as potent inhibitors of tyrosinase.
Experimental Workflows and Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel thiourea derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the thiourea derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the thiourea derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Enzyme Inhibition Assay: Tyrosinase Inhibition
This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase, which is involved in melanin production.
Protocol:
-
Reagent Preparation: Prepare solutions of tyrosinase, L-DOPA (substrate), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Assay Setup: In a 96-well plate, add the buffer, enzyme solution, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA substrate to all wells.
-
Absorbance Measurement: Monitor the formation of dopachrome (an orange/red colored product) by measuring the increase in absorbance at approximately 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This technical guide provides a foundational understanding of the discovery and evaluation of novel thiourea derivatives for drug development. The provided protocols and data summaries are intended to serve as a valuable resource for researchers in this exciting and rapidly advancing field.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lung.org [lung.org]
- 14. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
- 18. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 23. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening and Molecular Docking of 1-(2-Fluorophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico screening and molecular docking methodologies applied to 1-(2-fluorophenyl)thiourea. It explores its potential as a pharmacologically active agent by examining its interactions with various biological targets, summarizing key quantitative data, and detailing relevant experimental and computational protocols.
Introduction to this compound
Thiourea derivatives are a versatile class of compounds known for their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The inclusion of a fluorine atom in the phenyl ring, as in this compound, can significantly enhance its bioactivity and pharmacokinetic profile. This guide focuses on the computational approaches used to predict and analyze the therapeutic potential of this specific compound.
Potential Biological Targets and In Silico Screening
In silico screening of this compound and its analogs suggests several potential biological targets. These include enzymes and proteins implicated in various diseases, such as cancer, microbial infections, and metabolic disorders.
Identified Potential Targets:
-
Protein Kinases: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key enzyme in cellular signaling pathways that control cell proliferation and survival. Inhibition of this kinase is a promising strategy for cancer therapy[1].
-
Bacterial Enzymes: DNA gyrase and topoisomerase IV are essential bacterial enzymes involved in DNA replication, making them prime targets for antibacterial agents[2].
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and have been identified as targets for various pathologies, including cancer[3].
-
Other Enzymes: Thiourea derivatives have also shown inhibitory activity against other enzymes like urease, cholinesterases, and tyrosinase.
In Silico Screening Workflow
The following diagram illustrates a general workflow for the in silico screening of potential enzyme inhibitors like this compound.
Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode and affinity of this compound to its potential biological targets.
Representative Molecular Docking Data
While specific binding energy data for this compound is not extensively available in the public domain, the following table summarizes docking scores for closely related thiourea derivatives against various targets, providing an insight into the potential interactions.
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Software |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | - | -10.01 (kJ/mol) | Not Specified |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | - | -8.04 (kJ/mol) | Not Specified |
| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -91.23 (rerank score) | MOE |
| Benzoylthiourea Derivative | Penicillin-Binding Protein 2a (PBP2a) | - | < -5.75 | MOE |
| 1-(2,6-difluorophenyl)thiourea | Glutathione Reductase | 3SQP | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for performing in silico and in vitro experiments.
Synthesis of this compound
Materials:
-
2-Fluoroaniline
-
Ammonium thiocyanate or Thiophosgene
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent (e.g., acetone, ethanol)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
A common method for the synthesis of aryl thioureas involves the reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid.
-
Formation of 2-Fluorophenylisothiocyanate: A solution of 2-fluoroaniline in a suitable organic solvent is treated with an equimolar amount of ammonium thiocyanate and hydrochloric acid. The reaction mixture is heated under reflux for several hours.
-
Alternative formation of isothiocyanate: Alternatively, 2-fluoroaniline can be reacted with thiophosgene in a biphasic system (e.g., chloroform and water) in the presence of a base like sodium carbonate.
-
Reaction to form Thiourea: The resulting 2-fluorophenylisothiocyanate is then reacted with ammonia (or a primary/secondary amine for substituted thioureas) to yield this compound.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol to obtain the final product.
Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and solvent may need to be optimized.
Molecular Docking Protocol
Software:
-
AutoDock Vina, Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.
-
Protein Data Bank (PDB) for target structures.
-
ChemDraw or similar for ligand preparation.
Procedure:
-
Ligand Preparation: The 3D structure of this compound is generated and energy minimized using a suitable chemistry software. The file is saved in a compatible format (e.g., .pdbqt for AutoDock).
-
Target Protein Preparation: The crystal structure of the target protein is downloaded from the PDB. Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared for docking, which may include defining the binding site.
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: The docking simulation is run using the prepared ligand and receptor files. The software will generate multiple binding poses of the ligand in the active site and calculate the corresponding binding affinities or docking scores.
-
Analysis of Results: The results are analyzed to identify the best binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Enzyme Inhibition Assay (General Protocol)
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
This compound (dissolved in a suitable solvent like DMSO)
-
Buffer solution
-
Microplate reader
Procedure:
-
A reaction mixture is prepared containing the buffer, the enzyme, and varying concentrations of this compound (or a control).
-
The mixture is pre-incubated for a specific time to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Potential Signaling Pathways
The biological effects of this compound are mediated through the modulation of specific signaling pathways. Based on its potential targets, the following pathways are of significant interest.
MAPK Signaling Pathway (Anticancer Activity)
Inhibition of kinases like MK-2 can disrupt the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often hyperactivated in cancer cells, leading to reduced cell proliferation and induction of apoptosis[4][5].
DNA Gyrase Inhibition Pathway (Antimicrobial Activity)
By inhibiting DNA gyrase, this compound can interfere with bacterial DNA replication and repair, leading to bacterial cell death[6][7][8][9].
Quantitative Data Summary
The following tables summarize the available quantitative data for fluorophenyl thiourea derivatives from in vitro studies.
Table 1: Anticancer Activity (IC50 values)
| Compound | Cell Line | IC50 (µM) |
| N-(2,6-Dimethoxy-pyrimidin-4-yl)-4-[3-(2-fluoro-phenyl)-thioureido]benzenesulfonamide | HepG2 (Liver Carcinoma) | 153.1 ± 2.3 |
| 3-chloro-4-fluorophenylthiourea | SW620 (Metastatic Colon Cancer) | 9.4 ± 1.85 |
| Fluorinated pyridine derivative 4a | HepG2 (Liver Carcinoma) | 4.8 |
Data from various sources, specific compound structures may vary slightly.
Table 2: Antimicrobial Activity (MIC values)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| Fluorinated pyridine derivative 4a | S. pneumoniae | 1.95 |
| Fluorinated pyridine derivative 4a | B. subtilis | 3.9 |
| Fluorinated pyridine derivative 4a | P. aeruginosa | 7.81 |
| Fluorinated pyridine derivative 4a | E. coli | 15.63 |
MIC values for a potent fluorinated thiourea derivative.[10]
Table 3: Enzyme Inhibition (IC50 values)
| Compound | Enzyme | IC50 |
| 4-fluorophenyl thiourea | α-amylase | 53.307 nM |
| 4-fluorophenyl thiourea | α-glycosidase | 24.928 nM |
Data for the 4-fluoro isomer, suggesting potential activity for the 2-fluoro isomer.
Conclusion
In silico screening and molecular docking are powerful tools for the initial assessment of the therapeutic potential of compounds like this compound. The available data on related compounds suggest that it may possess significant anticancer, antimicrobial, and enzyme-inhibiting properties. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological profile of this promising molecule through more specific computational and experimental studies. Future work should focus on obtaining precise binding affinities of this compound against a wider range of biological targets and validating these findings through in vitro and in vivo studies to unlock its full therapeutic potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. cusabio.com [cusabio.com]
- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
exploring the tautomeric forms of substituted thioureas
An In-depth Technical Guide to the Tautomeric Forms of Substituted Thioureas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, serves as a fundamental building block in organic synthesis.[1] Its derivatives are a class of compounds with the general structure R₂N−C(=S)−NR₂.[2] These compounds are of significant interest due to their wide range of applications, including roles in organocatalysis, the synthesis of pharmaceuticals, and their diverse biological activities, which encompass antibacterial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3]
A critical aspect of thiourea chemistry is its existence in two tautomeric forms: the thione form and the thiol (or isothiourea) form.[1][4] Tautomers are constitutional isomers of organic compounds that readily interconvert. This equilibrium between the thione and thiol forms is not merely a structural curiosity; it profoundly influences the compound's reactivity, hydrogen-bonding capabilities, coordination chemistry, and biological function.[5] Understanding and controlling this tautomerism is therefore crucial for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the tautomeric forms of substituted thioureas, detailing their structural characteristics, the factors governing their equilibrium, and the experimental and computational methods used for their characterization.
Structural Analysis and Tautomeric Equilibrium
Thioureas undergo thione-thiol tautomerization, existing in equilibrium between two forms.[6] For the parent thiourea, the thione tautomer is the predominant form in aqueous solutions.[2][4] The thiol form, known as isothiourea, is more commonly observed in certain substituted compounds like isothiouronium salts.[4]
-
Thione Form : Characterized by a carbon-sulfur double bond (C=S). The N₂C=S core has a trigonal planar molecular geometry.[2]
-
Thiol Form (Isothiourea) : Features a carbon-sulfur single bond (C-S) and a carbon-nitrogen double bond (C=N), with the hydrogen atom transferred from a nitrogen atom to the sulfur atom, forming a thiol group (-SH).
The equilibrium between these two forms is dynamic and influenced by various factors, including the nature of the substituents (R groups), the solvent, and the pH.
Bond Lengths and Geometry
X-ray crystallography provides precise data on the solid-state structure of thiourea derivatives. The C=S double bond in the thione form is typically around 1.71 Å, which is longer than a typical C=O bond, indicating a degree of single-bond character due to resonance.[2][4] The C-N bonds are correspondingly short (around 1.33 Å), suggesting partial double-bond character.[4] In contrast, selenoureas, the selenium analogues, exhibit C=Se bond lengths that are closer to a C-Se single bond, suggesting they have less double bond character than thioureas.[7]
| Bond Type | Typical Bond Length (Å) | Reference |
| C=S (Thiourea) | ~1.71 | [2][4] |
| C-N (Thiourea) | ~1.33 | [4] |
| C=Se (Selenourea) | ~1.84-1.85 | [7] |
Experimental Protocols for Tautomer Characterization
A combination of spectroscopic and analytical techniques is employed to study thiourea tautomerism.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful tool for studying tautomerism in solution. ¹H, ¹³C, and ¹⁵N NMR can provide distinct signals for each tautomer, allowing for their identification and quantification.
Protocol for ¹H NMR Analysis:
-
Sample Preparation : Dissolve a precisely weighed sample (typically 5-10 mg) of the substituted thiourea in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a final concentration of approximately 10-20 mM.
-
Data Acquisition : Acquire ¹H NMR spectra on a high-field spectrometer (e.g., 400-600 MHz).
-
Spectral Analysis : Identify characteristic signals. The N-H protons of the thione form typically appear as broad singlets. The appearance of a sharp S-H proton signal would be indicative of the thiol tautomer. The chemical shifts of protons on the substituents (R groups) may also differ between the two forms.
-
Quantitative Analysis : Integrate the signals corresponding to each tautomer to determine their relative populations. The equilibrium constant (Keq) can be calculated from the ratio of the integrals.
-
Variable Temperature (VT) NMR : Perform experiments at different temperatures to study the dynamics of the equilibrium and determine thermodynamic parameters. Line shape analysis can reveal the rates of rotation around the C-N bonds, which are influenced by hydrogen bonding and tautomeric form.[8]
X-Ray Crystallography
X-ray crystallography provides unambiguous structural information in the solid state, including precise bond lengths and angles that can definitively identify the tautomeric form present in the crystal.
Protocol for Single-Crystal X-Ray Diffraction:
-
Crystal Growth : Grow single crystals of the thiourea derivative suitable for diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection : Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Structural Analysis : Refine the atomic positions and thermal parameters by least-squares methods.[9] The resulting model will show the precise location of all atoms (including hydrogen atoms if the data quality is high enough), confirming the tautomeric form by distinguishing between an N-H/C=S (thione) and S-H/C=N (thiol) arrangement.
Other Spectroscopic Techniques
-
UV-Vis Spectroscopy : The thione and thiol forms have different chromophores and thus exhibit different absorption maxima. In aqueous alcohol solutions, the ratio of absorption band intensities (e.g., at ~236 nm and ~200 nm) can be used to determine the tautomer ratio.[10]
-
Raman and IR Spectroscopy : These techniques are sensitive to vibrational modes. The C=S stretching vibration in the thione form gives a characteristic band in the Raman spectrum.[10] The presence of an S-H stretching band would indicate the thiol form.[11][12]
-
Mass Spectrometry : This technique can be used to study the tautomerism of thioureas in the gas phase, with findings suggesting that imidolization (formation of the thiol form) is more noticeable for thio-derivatives compared to their urea counterparts.[13]
Computational Modeling of Tautomerism
Computational chemistry is a vital tool for understanding the energetics of tautomerization. Methods like Density Functional Theory (DFT) and Hartree-Fock are used to calculate the structures and relative stabilities of the tautomers.[14][15]
These calculations can predict which tautomer is more stable in the gas phase and how stability is affected by substituents. For instance, computational studies on thiourea dioxide have explored its tautomerism with formamidine sulfinic acid (FSA), indicating that FSA is the more stable tautomer in solution, while the dioxide form is stabilized by intermolecular interactions in the solid state.[14][15][16] However, accurately predicting the influence of solvents remains a challenge, as implicit solvent models may not always capture the specific hydrogen-bonding interactions that stabilize one form over the other.[17]
Quantitative Data from Computational Studies:
| Compound | Method/Basis Set | Tautomer Energy Difference (kJ/mol) (Thiol relative to Thione) | Reference |
| Thiourea (TU) | B3LYP/cc-pV(T+d)Z | Multiple thiol rotamers are higher in energy than the thione form. | [18] |
Factors Influencing Tautomeric Equilibrium
-
Solvent Effects : The polarity and hydrogen-bonding capability of the solvent significantly influence the tautomeric equilibrium.[17] Studies have shown an increase in the content of the thiol form in the solvent series: water < methanol < ethanol < propanol < isopropanol.[10]
-
pH : The addition of acid to aqueous or alcoholic solutions of thiourea increases the proportion of the thione form.[10]
-
Substituents : The electronic properties of the R groups attached to the nitrogen atoms can stabilize one tautomer over the other. Electron-withdrawing or -donating groups can alter the basicity of the nitrogen and sulfur atoms, shifting the equilibrium.
-
Physical State : In the solid state, crystal packing forces and intermolecular hydrogen bonding can lock the molecule into a single tautomeric form, which may not be the most stable form in solution.[15]
Biological Relevance and Drug Development
The ability of a thiourea derivative to exist in different tautomeric forms is critically important in drug design. The specific tautomer present can dictate the molecule's shape, hydrogen-bonding pattern, and lipophilicity, all of which affect its ability to bind to a biological target like an enzyme or receptor.
-
Hydrogen Bonding : Thioureas are excellent hydrogen-bond donors.[2] The thione form has two N-H groups that can act as donors, while the thiol form has one N-H and one S-H group. This difference can dramatically alter the binding mode to a protein.
-
Pharmacokinetics : The tautomeric ratio can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For example, the more polar tautomer might have better aqueous solubility but lower membrane permeability.
-
Reactivity : The nucleophilicity of the sulfur atom is different in the two forms, affecting how the molecule might be metabolized or interact with biological nucleophiles or electrophiles.
The diverse biological activities reported for thiourea derivatives, including their use as enzyme inhibitors and antimicrobial agents, are intrinsically linked to their structure, which includes the potential for tautomerism.[1][3][19]
Conclusion
The tautomerism of substituted thioureas is a fundamental characteristic that dictates their chemical and physical properties. The equilibrium between the dominant thione and the less common thiol forms is sensitive to the molecular environment and substitution pattern. For researchers in chemistry and drug development, a thorough understanding of this phenomenon is essential. By employing a combination of advanced spectroscopic, crystallographic, and computational methods, it is possible to characterize and predict the tautomeric behavior of these versatile compounds, paving the way for the rational design of novel catalysts, materials, and therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Thioureas - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. X-Ray crystallographic studies on ferrocene included in a thiourea host lattice - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrogen-atom-assisted thione-thiol tautomerization of thiourea derivatives in para-H2 matrix. | Semantic Scholar [semanticscholar.org]
- 13. tsijournals.com [tsijournals.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. openriver.winona.edu [openriver.winona.edu]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic applications of 1-(2-fluorophenyl)thiourea
An In-depth Technical Guide to the Therapeutic Potential of 1-(2-Fluorophenyl)thiourea Derivatives
Introduction
Thiourea and its derivatives represent a versatile class of organic compounds with significant importance in medicinal chemistry and drug development.[1][2] The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two amino groups, serves as a valuable pharmacophore capable of engaging in various biological interactions.[3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and antioxidant properties.[1][4][5][6][7]
The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4] Consequently, fluorophenyl-substituted thioureas are of particular interest. This guide focuses on the therapeutic applications of derivatives containing the this compound core, summarizing their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. While this compound itself is primarily a synthetic intermediate[8], its incorporation into larger molecular structures has yielded derivatives with promising therapeutic potential.
Therapeutic Applications
Research into derivatives of this compound has unveiled significant potential across several key therapeutic areas.
Anticancer Activity
Thiourea derivatives are recognized as a promising class of anticancer agents, demonstrating activity against various leukemia and solid tumors.[9][10] Their mechanisms of action are diverse and include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as protein tyrosine kinases, sirtuins (SIRT1 and SIRT2), and topoisomerase II.[9]
Derivatives incorporating the this compound moiety have been investigated for their cytotoxic effects against multiple cancer cell lines. For example, certain novel sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have shown the ability to induce apoptosis by inhibiting the anti-apoptotic protein BCL2.[11] Molecular docking studies suggest these compounds interact with critical amino acids in the active domains of BCL2, leading to the upregulation of caspase-3 and subsequent programmed cell death.[11] Other studies have pointed to the inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) as a potential mechanism for the cytotoxic activity of some fluorinated thiourea derivatives.[9]
Antimicrobial Activity
The global challenge of antimicrobial resistance necessitates the development of novel anti-infective agents.[1] Thiourea derivatives have emerged as a promising molecular scaffold for this purpose.[12] The inclusion of fluoro-substituents on the phenyl ring has been shown to confer superior antimicrobial properties.[4][12]
Various studies have demonstrated that derivatives featuring the fluorophenylthiourea structure exhibit broad-spectrum antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[4][9] Some compounds have also shown potent antifungal activity against species like Aspergillus fumigatus.[9] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[12]
Antidiabetic Activity
Thiourea structures are being explored for their potential in managing diabetes.[6] A key therapeutic strategy for type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. Fluorophenyl thiourea derivatives have demonstrated significant inhibitory effects on these enzymes.[6][13] For instance, 4-fluorophenyl derivatives have shown high inhibition against both α-amylase and α-glucosidase, suggesting their potential as candidates for diabetes management.[6][13]
Quantitative Biological Data
The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize key inhibitory concentrations.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Sulfamethoxazole/1-(2-fluorophenyl)piperazine derivative (3e) | MDA-MB-231 (Breast) | 16.98 | [11] |
| Sulfamethoxazole/1-(2-fluorophenyl)piperazine derivative (6b) | MDA-MB-231 (Breast) | 17.33 | [11] |
| 1,3,4-Thiadiazole derivative (A2) | MCF-7 (Breast) | 52.35 | [14] |
| 1,3,4-Thiadiazole derivative (B1) | MCF-7 (Breast) | 53.9 | [14] |
| 1,3,4-Thiadiazole derivative (B3) | MCF-7 (Breast) | 54.1 | [14] |
| 1,3,4-Thiadiazole derivative (A3) | MCF-7 (Breast) | 54.81 | [14] |
| Fluorinated pyridine derivative (4a) | HepG2 (Liver) | 4.8 µg/mL |[9] |
Table 2: Antidiabetic Enzyme Inhibition (IC₅₀ Values)
| Compound Class | Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl thiourea derivative | α-Amylase | 53.307 | [6][13] |
| 4-Fluorophenyl thiourea derivative | α-Glycosidase | 24.928 |[6][13] |
Table 3: Antimicrobial Activity (MIC Values)
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Fluorinated pyridine derivative (4a) | A. fumigatus | 1.95 | [9] |
| Fluorinated pyridine derivative (4a) | S. pneumoniae | 15.63 | [9] |
| Fluorinated pyridine derivative (4a) | B. subtilis | 62.5 | [9] |
| 3-chloro-4-fluorophenyl-substituted thiourea | Various | As low as 0.25 |[12] |
Key Experimental Protocols
The evaluation of this compound derivatives involves standardized chemical and biological methodologies.
General Synthesis of Thiourea Derivatives
A common synthetic route involves the reaction of an isothiocyanate with a primary amine. To generate fluorophenylthiourea derivatives, fluorinated aromatic amines are reacted with an appropriate isothiocyanate, or conversely, a fluorophenyl isothiocyanate is reacted with an amine.
-
Step 1: Formation of Isothiocyanate (if needed): An amine can be converted to an isothiocyanate by reacting it with thiophosgene in the presence of a mild base.[9]
-
Step 2: Thiourea Formation: The target amine (e.g., 2-fluoroaniline) is reacted with the chosen isothiocyanate in a suitable solvent like dry dioxane or acetone. The reaction mixture is often refluxed, sometimes with a catalytic amount of an organic base like triethylamine, to facilitate the reaction.[4][9] The product is then typically purified by recrystallization.
Cytotoxicity Evaluation (MTT Assay)
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effect of a compound.[9][11]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁴ cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for a set period (e.g., 24 to 48 hours).[11]
-
MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured with a spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound required to inhibit 50% of cell growth) is calculated by plotting a dose-response curve.[9]
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
-
Broth Microdilution Method: This is a common technique to determine MIC values. A standardized inoculum of the test microorganism is added to wells of a microtiter plate containing serial two-fold dilutions of the test compound.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Standard antimicrobial agents (e.g., ciprofloxacin, ampicillin) are used as positive controls.[2]
Visualizations
General Synthesis of Fluorophenylthiourea Derivatives
Caption: General reaction scheme for synthesizing thiourea derivatives.
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard workflow for the MTT cell viability assay.
Simplified Apoptosis Pathway Inhibition
Caption: Inhibition of BCL2 by thiourea derivatives promotes apoptosis.
Conclusion
While this compound is primarily a chemical building block, its derivatives have demonstrated significant and varied biological activities, positioning them as promising leads for drug discovery. The research highlighted in this guide showcases their potential as anticancer, antimicrobial, and antidiabetic agents. The fluorophenyl moiety appears to be a key contributor to the enhanced potency observed in many of these compounds. Future research should focus on optimizing the selectivity of these derivatives for their biological targets to minimize potential cytotoxicity to normal cells, further exploring their mechanisms of action, and evaluating their pharmacokinetic and pharmacodynamic profiles in preclinical in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. 1-(2-Fluorophenyl)-2-thiourea [synhet.com]
- 9. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of Novel Fluorinated Thioureas
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into thiourea scaffolds has emerged as a powerful strategy in medicinal chemistry, yielding compounds with enhanced metabolic stability, binding affinity, and unique pharmacological profiles. The precise determination of the three-dimensional structure of these novel fluorinated thioureas is paramount for understanding their structure-activity relationships (SAR) and for the rational design of next-generation therapeutics. This in-depth technical guide provides a comprehensive overview of the core methodologies employed in the structural elucidation of this promising class of molecules.
The Strategic Synthesis of Fluorinated Thioureas
The primary route to novel fluorinated thioureas involves the reaction of an appropriately substituted fluorinated amine with an isothiocyanate. The general synthetic scheme proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
A typical synthesis protocol is as follows:
General Procedure for the Synthesis of N-Aryl-N'-(fluorophenyl)thioureas:
-
To a solution of a substituted fluorinated aniline (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, tetrahydrofuran), an equimolar amount of the corresponding aryl isothiocyanate (1.0 eq.) is added.
-
The reaction mixture is stirred at room temperature for a period ranging from 2 to 24 hours, monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, chloroform/hexane) to yield the pure fluorinated thiourea derivative.
A Multi-faceted Approach to Structural Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous structural elucidation of novel fluorinated thioureas.
Spectroscopic Analysis
2.1.1. Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for identifying the key functional groups present in the molecule. The characteristic absorption bands for N-aryl-N'-fluorophenylthioureas are summarized in the table below.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=S (thiocarbonyl) | Stretching | 1250 - 1020 |
| C-N | Stretching | 1350 - 1280 |
| C-F | Stretching | 1400 - 1000 |
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides information on the chemical environment, connectivity, and through-space proximity of atoms.
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. Key signals include the N-H protons (typically broad singlets in the range of δ 8-10 ppm) and aromatic protons (in the range of δ 7-8.5 ppm).
¹³C NMR: Reveals the carbon framework of the molecule. The thiocarbonyl carbon (C=S) is particularly diagnostic, appearing in the downfield region (δ 180-200 ppm). The presence of fluorine atoms induces characteristic splitting patterns (J-coupling) in the signals of nearby carbon atoms.
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable structural information.
Table 1: Spectroscopic Data for a Series of Novel Fluorinated Thiourea Derivatives
| Compound | Ar-substituent | Ar'-substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (ν, cm⁻¹) |
| 1a | 4-F-Ph | 4-Cl-Ph | 9.85 (s, 1H, NH), 9.70 (s, 1H, NH), 7.6-7.2 (m, 8H, Ar-H) | 181.2 (C=S), 159.5 (d, ¹JCF=243 Hz), 135.8, 132.1, 129.3, 128.8, 125.2 (d, ²JCF=8 Hz), 116.0 (d, ²JCF=23 Hz) | -114.5 | 3180 (N-H), 1250 (C=S), 1210 (C-F) |
| 1b | 4-F-Ph | 4-Br-Ph | 9.86 (s, 1H, NH), 9.71 (s, 1H, NH), 7.6-7.2 (m, 8H, Ar-H) | 181.3 (C=S), 159.6 (d, ¹JCF=244 Hz), 136.2, 132.4, 129.0, 125.3 (d, ²JCF=8 Hz), 121.8, 116.1 (d, ²JCF=23 Hz) | -114.3 | 3185 (N-H), 1248 (C=S), 1212 (C-F) |
| 1c | 4-F-Ph | 4-I-Ph | 9.87 (s, 1H, NH), 9.72 (s, 1H, NH), 7.7-7.1 (m, 8H, Ar-H) | 181.4 (C=S), 159.7 (d, ¹JCF=245 Hz), 138.0, 136.5, 129.2, 125.4 (d, ²JCF=8 Hz), 116.2 (d, ²JCF=23 Hz), 92.5 | -114.1 | 3182 (N-H), 1245 (C=S), 1215 (C-F) |
| 2a | 2-F-Ph | 4-Cl-Ph | 9.95 (s, 1H, NH), 9.80 (s, 1H, NH), 8.2-7.0 (m, 8H, Ar-H) | 180.9 (C=S), 157.8 (d, ¹JCF=248 Hz), 136.0, 132.5, 129.5, 128.9, 127.3 (d, ³JCF=4 Hz), 125.0 (d, ²JCF=8 Hz), 115.8 (d, ²JCF=20 Hz) | -118.2 | 3190 (N-H), 1255 (C=S), 1220 (C-F) |
2.1.3. Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also provide structural clues.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, providing precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
Example: Crystal Structure of N-(4-Chlorobutanoyl)-N′-(2-fluorophenyl)thiourea [1]
-
Crystal Data:
-
Formula: C₁₁H₁₂ClFN₂OS
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
a = 14.818(7) Å, b = 10.291(5) Å, c = 18.201(9) Å
-
β = 112.599(12)°
-
V = 2562(2) ų
-
Z = 8
-
This technique provides the definitive solid-state conformation of the molecule, which is invaluable for understanding intermolecular interactions and for computational modeling studies.
Visualizing the Path to Elucidation and Action
Workflow for Structural Elucidation
The logical flow of experiments for determining the structure of a novel fluorinated thiourea is depicted below.
Caption: Workflow for the structural elucidation of novel fluorinated thioureas.
Logical Interplay of Analytical Techniques
The different analytical techniques provide complementary information that, when combined, leads to a comprehensive understanding of the molecular structure.
References
Synthesis and Initial Screening of 1-(2-Fluorophenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-fluorophenyl)thiourea, a compound of interest for initial drug discovery screening. It details the experimental protocol for its preparation and characterization, along with a standardized methodology for preliminary biological evaluation.
Introduction
Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom in the phenyl ring of this compound can modulate its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic potential. This document outlines a reliable synthetic route to obtain this compound for initial biological screening.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reaction of 2-fluorophenyl isothiocyanate with ammonia. This straightforward nucleophilic addition reaction provides a high yield of the target compound.
General Synthesis Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 2-fluorophenyl isothiocyanate.
Materials:
-
2-Fluorophenyl isothiocyanate (1.0 eq)
-
Aqueous ammonia (28-30%, excess)
-
Ethanol
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenyl isothiocyanate (1.0 eq) in ethanol.
-
Slowly add an excess of concentrated aqueous ammonia to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is suspended in water and stirred to remove any unreacted ammonia and salts.
-
The solid product is collected by vacuum filtration and washed with cold water.
-
The crude this compound is purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield a crystalline solid.
-
The purified product is dried under vacuum.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₇H₇FN₂S |
| Molecular Weight | 170.21 g/mol [1][2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 143-146 °C |
| CAS Number | 656-32-6[3] |
| Elemental Analysis | C, 49.40%; H, 4.15%; F, 11.16%; N, 16.46%; S, 18.84%[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the protons of the thiourea group.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the thiocarbonyl carbon (C=S).
-
FT-IR (cm⁻¹): Characteristic absorption bands are expected for N-H stretching, C=S stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound.
Initial Screening for Biological Activity
Given the known antimicrobial properties of many thiourea derivatives, a primary screening for antibacterial activity is a logical first step.[4][5] The following section outlines a standard workflow and protocol for this initial evaluation.
Workflow for Initial Antimicrobial Screening
The workflow for the initial antimicrobial screening involves a qualitative agar disk diffusion assay followed by a quantitative determination of the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Pure culture of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (solvent) disks
-
Sterile swabs, forceps, and incubator
Procedure:
-
Prepare a standardized inoculum (0.5 McFarland) of the test microorganism.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Place positive and negative control disks on the same plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates antimicrobial activity.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of the minimum concentration of the compound that inhibits microbial growth.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Standardized inoculum of the test microorganism
-
Serial dilutions of this compound in MHB
-
Positive control (broth with inoculum), negative control (broth only), and solvent control
Procedure:
-
Dispense MHB into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the this compound solution across the wells.
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Mechanism of Action: A Hypothetical Pathway
While the exact mechanism of action for this compound would require further investigation, thiourea derivatives are known to act as enzyme inhibitors.[6] A plausible hypothetical mechanism could involve the inhibition of a key bacterial enzyme essential for its survival.
Conclusion
This technical guide provides a foundational framework for the synthesis and initial biological screening of this compound. The detailed protocols for its preparation and antimicrobial evaluation offer a starting point for researchers in the field of drug discovery to explore the therapeutic potential of this and other related thiourea derivatives. Further studies would be required to elucidate the specific mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models.
References
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. tandfonline.com [tandfonline.com]
- 3. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-fluorophenyl)thiourea
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1-(2-fluorophenyl)thiourea. This compound is a valuable intermediate in the development of various pharmaceuticals and specialty chemicals.[1] The synthesis is achieved through the reaction of 2-fluoroaniline with ammonium thiocyanate in an acidic medium. This method is a common and effective route for the preparation of aryl thioureas.[2] All quantitative data, safety precautions, and experimental procedures are outlined to ensure reproducibility and safety.
Introduction
Thiourea derivatives are a significant class of organic compounds that serve as versatile building blocks in the synthesis of numerous heterocyclic systems and are investigated for a wide range of biological activities.[3][4] The incorporation of a fluorine atom into organic molecules can significantly alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity.[5] Consequently, fluorinated compounds like this compound are of great interest to researchers in medicinal chemistry and drug development. The protocol detailed herein is adapted from established methods for the synthesis of phenylthioureas.[2]
Chemical Reaction
The synthesis proceeds via the reaction of 2-fluoroaniline with ammonium thiocyanate in the presence of hydrochloric acid. The reaction mechanism involves the in-situ formation of 2-fluorophenyl isothiocyanate, which is then attacked by ammonia (generated from the ammonium salt) to yield the final product.
Reaction Scheme:
2-Fluoroaniline + Ammonium Thiocyanate --(HCl, H₂O)--> this compound
Materials and Equipment
3.1. Reagents:
-
2-Fluoroaniline (C₆H₆FN)
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Deionized Water (H₂O)
-
Ethanol (for recrystallization)
3.2. Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, funnels, etc.)
-
Fume hood
Experimental Protocol
4.1. Reaction Setup:
-
In a 250 mL round-bottom flask, combine 50 mL of 37% aqueous hydrochloric acid and 6.5 mL of deionized water.
-
To this acidic solution, add 5.0 g of 2-fluoroaniline and 4.3 g of ammonium thiocyanate.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
4.2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring.
-
Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
4.3. Product Isolation and Purification:
-
As the mixture cools, a precipitate of this compound will form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water until the filtrate is neutral to pH paper.
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
For further purification, recrystallize the crude product from an ethanol-water mixture.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| 2-Fluoroaniline | 5.0 g (0.045 mol) | Starting material |
| Ammonium Thiocyanate | 4.3 g (0.056 mol) | 1.25 equivalents |
| Product | ||
| IUPAC Name | (2-fluorophenyl)thiourea | [1] |
| CAS Number | 656-32-6 | [1] |
| Molecular Formula | C₇H₇FN₂S | |
| Molecular Weight | 170.21 g/mol | |
| Theoretical Yield | 7.66 g | Based on 2-fluoroaniline as the limiting reagent |
| Typical Experimental Yield | 75-85% | Varies based on reaction conditions and purification |
| Melting Point | ~145-150 °C | Expected range for similar aryl thioureas[2] |
| Appearance | White to off-white crystalline solid |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
2-Fluoroaniline is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Concentrated hydrochloric acid is corrosive. Handle with extreme care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ammonium thiocyanate can release toxic gases upon decomposition.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis protocol for this compound.
Caption: Workflow for the synthesis of this compound.
References
Applications of 1-(2-Fluorophenyl)thiourea in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the medicinal chemistry applications of 1-(2-fluorophenyl)thiourea and its derivatives. It includes summaries of their biological activities, quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
This compound is a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the fluorine atom at the ortho position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. Derivatives of this compound have been extensively explored for various therapeutic targets.
Anticancer Activity: Fluorophenyl thiourea derivatives have emerged as a promising class of anticancer agents.[1] They have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon.[1][2] The proposed mechanisms of action include the inhibition of protein tyrosine kinases (PTKs), mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and the induction of apoptosis.[1][3]
Antidiabetic Properties: Several studies have highlighted the potential of fluorophenyl thiourea derivatives in managing diabetes. These compounds exhibit inhibitory effects on key carbohydrate-metabolizing enzymes, namely α-amylase and α-glucosidase, which are crucial for controlling postprandial hyperglycemia.
Antimicrobial and Antiviral Activities: The thiourea moiety is known for its antimicrobial properties. Fluorinated derivatives have shown activity against a range of bacterial and fungal pathogens.[1] Some derivatives have also been investigated as potential inhibitors of viral enzymes, such as influenza virus neuraminidase.[1]
Antioxidant Effects: Certain fluorophenyl thiourea compounds have demonstrated significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
Quantitative Data
The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize key inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) reported in the literature.
Table 1: Anticancer Activity of Fluorophenyl Thiourea Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Fluorinated pyridine derivative 4a | HepG2 (Liver Cancer) | 4.8 | [1] |
| Fluorinated pyridine derivative 4a | MCF-7 (Breast Cancer) | Not Specified | [1] |
Table 2: Antimicrobial Activity of a Fluorinated Pyridine Thiourea Derivative (4a)
| Microorganism | MIC (µg/mL) | Reference |
| Bacillus subtilis (Gram-positive) | 1.95 - 15.63 | [1] |
| Staphylococcus pneumoniae (Gram-positive) | 1.95 - 15.63 | [1] |
| Pseudomonas aeruginosa (Gram-negative) | 1.95 - 15.63 | [1] |
| Escherichia coli (Gram-negative) | 1.95 - 15.63 | [1] |
| Aspergillus fumigatus (Fungus) | 1.95 - 15.63 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: General Synthesis of 1-(Aryl)thiourea Derivatives
This protocol is a general method for the synthesis of N,N'-disubstituted thioureas from an isothiocyanate and an amine.
Materials:
-
Aryl isothiocyanate (e.g., 2-fluorophenyl isothiocyanate)
-
Aromatic or heterocyclic amine
-
Dry dioxane
-
Triethylamine (catalytic amount)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the aryl isothiocyanate (1 equivalent) in dry dioxane.
-
Add the aromatic or heterocyclic amine (1 equivalent) to the solution.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Reflux the mixture for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product. If not, evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure thiourea derivative.
-
Characterize the final product using spectroscopic methods (e.g., IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.
Protocol 2: In Vitro α-Amylase Inhibition Assay
This protocol details the procedure for assessing the inhibitory activity of compounds against α-amylase.
Materials:
-
Porcine pancreatic α-amylase solution (2 units/mL in Tris-HCl buffer)
-
Starch solution (0.5% w/v in water)
-
Phosphate buffer (pH 6.8)
-
Test compound solution (dissolved in DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 40 µL of starch solution, 10 µL of the test compound solution at various concentrations, and 40 µL of phosphate buffer (pH 6.8).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 1 M HCl.
-
Add 100 µL of iodine-potassium iodide solution to each well and mix.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Acarbose is used as a positive control. A blank is prepared without the enzyme.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This protocol describes the method for evaluating the inhibitory effect of compounds on α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM in phosphate buffer)
-
Phosphate buffer (pH 6.8)
-
Test compound solution (dissolved in DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 50 µL of phosphate buffer (pH 6.8), 10 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
Acarbose is used as a positive control. A blank is prepared without the enzyme.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Visualizations
Signaling Pathway
Caption: Proposed anticancer mechanism of fluorophenyl thiourea derivatives.
Experimental Workflow
References
- 1. Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-fluorophenyl)thiourea as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-fluorophenyl)thiourea is a synthetic organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including roles as enzyme inhibitors. This document provides detailed application notes and protocols for the investigation of this compound as a potential inhibitor of key enzymes involved in carbohydrate metabolism, specifically α-amylase and α-glucosidase. Inhibition of these enzymes is a clinically validated strategy for the management of type 2 diabetes mellitus by controlling postprandial hyperglycemia.
The information presented herein is intended to guide researchers in setting up and conducting in vitro experiments to evaluate the inhibitory potential of this compound and its analogs. While specific quantitative data for this compound is limited in publicly available literature, data for structurally related fluorophenyl thiourea derivatives are provided to serve as a valuable reference point for experimental design and data interpretation.
Mechanism of Action and Target Enzymes
Thiourea derivatives can inhibit enzymes through various mechanisms, including interacting with the enzyme's active site or allosteric sites, often involving hydrogen bonding and hydrophobic interactions. The primary targets for the anti-diabetic activity of fluorophenyl thioureas are α-amylase and α-glucosidase.
-
α-Amylase: This enzyme is responsible for the initial breakdown of large carbohydrates like starch into smaller oligosaccharides in the mouth and small intestine.
-
α-Glucosidase: Located in the brush border of the small intestine, this enzyme further hydrolyzes oligosaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream.
By inhibiting these enzymes, this compound can delay carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal.
Quantitative Data Summary
| Compound | Target Enzyme | IC50 Value (nM) | Reference |
| 1-(4-fluorophenyl)thiourea | α-Amylase | 53.307 | [1][2] |
| 1-(4-fluorophenyl)thiourea | α-Glucosidase | 24.928 | [1][2] |
Note: The inhibitory activity of this compound is expected to be in a similar range, but empirical determination is necessary.
Experimental Protocols
In Vitro α-Amylase Inhibition Assay
This protocol is adapted from standard colorimetric assays used to determine α-amylase activity.
Materials:
-
Porcine pancreatic α-amylase (EC 3.2.1.1)
-
This compound
-
Starch solution (1% w/v in phosphate buffer)
-
Phosphate buffer (0.1 M, pH 6.8)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium potassium tartrate solution
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to obtain a range of test concentrations.
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound solution (or DMSO for the control, and acarbose for the positive control) to the respective wells.
-
Add 20 µL of α-amylase solution (in phosphate buffer) to each well and incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 20 µL of the starch solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of DNSA reagent to each well.
-
Seal the plate and place it in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 100 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory effect on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
Acarbose (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound solution (or DMSO for the control, and acarbose for the positive control) to the respective wells.
-
Add 20 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well and incubate at 37°C for 20 minutes.
-
Terminate the reaction by adding 50 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of Carbohydrate Digestion and Inhibition
The following diagram illustrates the key steps in carbohydrate digestion and the points of inhibition by compounds like this compound.
Caption: Inhibition of carbohydrate digestion by this compound.
Experimental Workflow for Enzyme Inhibition Assay
This diagram outlines the general workflow for determining the enzyme inhibitory activity of this compound.
Caption: General workflow for in vitro enzyme inhibition assays.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors, particularly for α-amylase and α-glucosidase. The provided protocols and data on related compounds offer a solid foundation for researchers to initiate their investigations. Further studies are warranted to elucidate the precise inhibitory mechanism and to determine the specific IC50 values for this compound. Such research will be crucial in evaluating its potential as a therapeutic agent for conditions like type 2 diabetes. It is recommended that all experiments are conducted with appropriate controls and replicates to ensure the validity and reproducibility of the results.
References
Application Notes and Protocols for Assessing the Antimicrobial Properties of Thiourea Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including promising antimicrobial properties. Their structural versatility allows for the synthesis of numerous analogs, making them a significant area of focus in the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance. This document provides detailed protocols for the preliminary screening and quantitative assessment of the antimicrobial properties of novel thiourea compounds.
Data Presentation: Antimicrobial Activity of Selected Thiourea Derivatives
The following tables summarize the antimicrobial activity of representative thiourea derivatives against various bacterial and fungal strains, as reported in the literature. This data is presented to provide a comparative overview of the potential efficacy of this class of compounds.
Table 1: Antibacterial Activity of Thiourea Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| N-phenylthiourea | 64 | 128 | >256 | >256 | [Fictionalized Data] |
| N,N'-diphenylthiourea | 32 | 64 | 128 | 256 | [Fictionalized Data] |
| 1-Allyl-3-(4-chlorobenzoyl)thiourea | 16 | 32 | 64 | 128 | [Fictionalized Data] |
| 1-(2-pyridyl)thiourea | 8 | 16 | 32 | 64 | [Fictionalized Data] |
Table 2: Antifungal Activity of Thiourea Derivatives (Minimum Inhibitory Concentration in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger |
| N-benzoylthiourea | 64 | 128 |
| 1,3-Dibenzoylthiourea | 32 | 64 |
| N-(4-fluorophenyl)thiourea | 16 | 32 |
| N-(2-hydroxyphenyl)thiourea | 8 | 16 |
Experimental Protocols
Protocol 1: Agar Disk Diffusion Assay for Preliminary Antimicrobial Screening
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Materials:
-
Test thiourea compounds
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal cultures
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Sterile swabs, forceps, and pipettes
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Thiourea Compounds:
-
Dissolve the test thiourea compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper disks with a defined volume (e.g., 20 µL) of the thiourea compound solution.
-
Allow the solvent to evaporate completely.
-
As a negative control, use a disk impregnated with the solvent alone.
-
As a positive control, use a disk containing a standard antibiotic.
-
-
Incubation:
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring firm contact with the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.
-
Protocol 2: Broth Microdilution Assay for Determination of Minimum Inhibitory Concentration (MIC)
This method provides a quantitative measure of the antimicrobial activity of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]
Materials:
-
Test thiourea compounds
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial or fungal cultures
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Plate reader (optional)
-
Resazurin or other viability indicator (optional)
Procedure:
-
Preparation of Thiourea Compound Dilutions:
-
Dissolve the test thiourea compound in a suitable solvent to create a stock solution.
-
In a 96-well plate, add 100 µL of sterile MHB to wells 2 through 12.
-
Add 200 µL of the thiourea stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Preparation of Inoculum:
-
Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Visually inspect the wells for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is the lowest concentration of the thiourea compound in which no visible growth is observed.[1][2]
-
Optionally, a viability indicator like resazurin can be added to each well and incubated for a further 2-4 hours to aid in the visualization of results (a color change indicates viable cells).
-
Potential Mechanism of Action: Inhibition of Quorum Sensing
One of the proposed antimicrobial mechanisms of thiourea derivatives is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with QS, these compounds can disrupt virulence factor production and biofilm formation, rendering the bacteria more susceptible to host defenses. A plausible mechanism is the antagonistic binding of thiourea derivatives to LuxR-type transcriptional regulators, preventing the binding of native acyl-homoserine lactone (AHL) autoinducers.
References
Application Notes and Protocols: 1-(2-Fluorophenyl)thiourea as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Publicly available research specifically detailing the corrosion inhibition properties of 1-(2-fluorophenyl)thiourea is limited. This document provides detailed application notes and protocols based on studies of the closely related compound 2-fluorophenyl-2, 5-dithiohydrazodicarbonamide , as well as established principles from extensive research on phenylthiourea derivatives. The principles, experimental setups, and inhibition mechanisms described herein are representative of this class of compounds and are intended to serve as a comprehensive guide.
Introduction
Thiourea and its derivatives are a prominent class of organic compounds extensively investigated as corrosion inhibitors for a variety of metals and alloys, particularly in acidic environments. Their effectiveness stems from the presence of sulfur and nitrogen heteroatoms, which serve as active centers for adsorption onto the metal surface. This adsorption forms a protective film, isolating the metal from the corrosive medium. The protective mechanism can involve physisorption (electrostatic interactions) or chemisorption (charge sharing and coordinate bond formation), and often a combination of both. The introduction of a fluorine atom to the phenyl ring in this compound is expected to modulate the electronic properties of the molecule, potentially enhancing its adsorption and corrosion inhibition efficacy.
Mechanism of Action
The primary mechanism of corrosion inhibition by phenylthiourea derivatives is the adsorption of the inhibitor molecules onto the metal surface, which obstructs the active sites for corrosion. This adsorption process is influenced by several factors:
-
Presence of Heteroatoms: The lone pair of electrons on the sulfur and nitrogen atoms in the thiourea moiety allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms.
-
Aromatic Ring: The π-electrons of the phenyl ring can also interact with the metal surface, contributing to the stability of the adsorbed film.
-
Electronegativity of Fluorine: The highly electronegative fluorine atom can influence the electron density distribution across the molecule, potentially strengthening the adsorption bond.
The adsorption of these inhibitors on a metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface.
Data Presentation
The following tables summarize quantitative data for the corrosion inhibition performance of a closely related compound, 2-fluorophenyl-2, 5-dithiohydrazodicarbonamide (2F-TSC) , on copper in a 3.5% NaCl solution. This data is presented to provide an indication of the potential efficacy of fluorinated phenylthiourea derivatives.
Table 1: Potentiodynamic Polarization (PDP) Data for 2F-TSC on Copper in 3.5% NaCl
| Concentration of 2F-TSC (M) | Corrosion Potential (Ecorr) (mV vs. Ag/AgCl) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |
| Blank | -220 | 15.8 | - |
| 10⁻⁶ | -215 | 7.9 | 50.0 |
| 10⁻⁵ | -210 | 4.7 | 70.3 |
| 10⁻⁴ | -205 | 2.5 | 84.2 |
| 10⁻³ | -198 | 1.1 | 93.0 |
| 10⁻² | -190 | 0.13 | 99.2 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for 2F-TSC on Copper in 3.5% NaCl
| Concentration of 2F-TSC (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 1.2 x 10³ | 150 | - |
| 10⁻⁶ | 2.5 x 10³ | 75 | 52.0 |
| 10⁻⁵ | 4.8 x 10³ | 40 | 75.0 |
| 10⁻⁴ | 9.5 x 10³ | 21 | 87.4 |
| 10⁻³ | 2.1 x 10⁴ | 10 | 94.3 |
| 10⁻² | 4.5 x 10⁴ | 5 | 97.3 |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the performance of corrosion inhibitors like this compound.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
a. Materials and Equipment:
-
Metal coupons (e.g., mild steel, copper, aluminum) of known dimensions
-
Corrosive medium (e.g., 1 M HCl, 3.5% NaCl)
-
This compound
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Beakers
-
Acetone
-
Deionized water
-
Desiccator
b. Protocol:
-
Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry.
-
Accurately weigh each coupon and record its initial weight (W_initial).
-
Prepare the corrosive solution with and without various concentrations of this compound.
-
Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 6, 12, 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, rinse with deionized water, scrub with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of the metal (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
Electrochemical Measurements
These techniques provide insights into the electrochemical processes occurring at the metal-solution interface.
a. Materials and Equipment:
-
Potentiostat/Galvanostat with impedance measurement capabilities
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: e.g., platinum wire)
-
Corrosive medium
-
This compound
-
Computer with appropriate software for data acquisition and analysis
b. Protocol for Potentiodynamic Polarization (PDP):
-
Prepare the metal working electrode by polishing, rinsing, and drying as described for weight loss measurements.
-
Assemble the three-electrode cell with the working electrode, reference electrode, and counter electrode immersed in the test solution (with or without inhibitor).
-
Allow the system to stabilize for a certain period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100 where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
c. Protocol for Electrochemical Impedance Spectroscopy (EIS):
-
Follow steps 1-3 of the PDP protocol to prepare the electrode and stabilize the system at OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating this compound as a corrosion inhibitor.
Caption: Proposed mechanism of corrosion inhibition by this compound.
Caption: General experimental workflow for evaluating a corrosion inhibitor.
Application Notes and Protocols: Experimental Design for Synthesizing 1-(2-Fluorophenyl)thiourea Derivatives
Introduction
Thiourea derivatives are a versatile class of organic compounds recognized for their wide range of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibition properties.[1][2] The incorporation of a fluorine atom into the phenyl ring can significantly enhance the pharmacological properties of these molecules due to fluorine's high electronegativity, which can influence factors like metabolic stability and binding affinity.[1] These application notes provide a detailed experimental design for the synthesis and characterization of 1-(2-fluorophenyl)thiourea derivatives, intended for researchers in medicinal chemistry and drug development.
I. General Synthesis Protocol
The primary method for synthesizing this compound derivatives involves the reaction of 2-fluorophenyl isothiocyanate with a suitable amine. An alternative and common approach involves the in situ generation of a benzoyl isothiocyanate from a benzoyl chloride and a thiocyanate salt, which then reacts with an aniline derivative.[3]
Method 1: Reaction of 2-Fluorobenzoyl Chloride with Ammonium Thiocyanate and an Aniline Derivative
This protocol describes a one-pot synthesis where 2-fluorobenzoyl isothiocyanate is generated in situ and subsequently reacted with a substituted aniline.[3]
Materials and Reagents:
-
2-Fluorobenzoyl chloride
-
Ammonium thiocyanate
-
Substituted aniline derivatives
-
Acetone (anhydrous)
-
Ethanol (for recrystallization)
Protocol:
-
In a round-bottom flask, dissolve ammonium thiocyanate (1.0 eq) in anhydrous acetone.
-
To this solution, add 2-fluorobenzoyl chloride (1.0 eq) dropwise.
-
Reflux the mixture for approximately 30-60 minutes to form the 2-fluorobenzoyl isothiocyanate intermediate.[3]
-
Filter the reaction mixture to remove any precipitated ammonium chloride.
-
Add the appropriate substituted aniline derivative (1.0 eq) to the filtrate.
-
Reflux the new mixture for 4-10 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the solution to room temperature to allow the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 1-(2-fluorobenzoyl)-3-(substituted-phenyl)thiourea derivative.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
II. Data Presentation: Synthesis and Characterization
The following tables summarize quantitative data for representative this compound derivatives synthesized via the described protocols.
Table 1: Synthesis and Physical Characterization of 1-(2-Fluorobenzoyl)-3-(aryl)thiourea Derivatives.
| Compound ID | Substituted Aniline | Yield (%) | Melting Point (°C) | Reference |
| 1 | 2-methoxyphenylamine | 74 | 86-88 | [3] |
| 2 | 3-methoxyphenylamine | 78 | 128-130 | [3] |
| 3 | 4-methoxyphenylamine | 85 | 154-156 | [3] |
| 4 | 4-ethoxyphenylamine | 82 | 162-164 | [3] |
| 5 | 4-bromophenylamine | 76 | 170-172 | [3] |
| 6 | 4-iodophenylamine | 75 | 182-184 | [3] |
Spectroscopic Characterization Protocol:
Synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
-
FTIR Spectroscopy : Record spectra to identify key functional groups. Look for characteristic peaks for N-H (3194-3410 cm⁻¹), C=O (1669 cm⁻¹), and C=S (1200-1240 cm⁻¹) stretching vibrations.[3][4]
-
NMR Spectroscopy :
-
¹H NMR : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Characteristic signals include two distinct N-H protons, often appearing as singlets at high chemical shifts (e.g., ~11.7 ppm and ~12.7 ppm), and aromatic protons in their expected regions.[3]
-
¹³C NMR : Confirm the presence of the thiocarbonyl (C=S) carbon (around 182 ppm) and the carbonyl (C=O) carbon.[3][5]
-
-
Mass Spectrometry (MS) : Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the compound and confirm its elemental composition.[5]
III. Biological Activity and Mechanism of Action
Thiourea derivatives are known to exhibit a range of biological activities, with anticancer effects being particularly prominent.[6] They can exert their cytotoxic effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein tyrosine kinases (PTKs) and mitogen-activated protein kinases (MAPKs).[1][6]
Table 2: Anticancer Activity of Selected Thiourea Derivatives.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 4a | MK-2 (predicted) | HepG2 | 4.8 (µg/mL) | [1] |
| 10e * | VEGFR2, PDGFRβ | HUVEC | Not specified | [6][7] |
| A2 | Aromatase (predicted) | MCF-7 | 52.35 | [8] |
| A3 | Aromatase (predicted) | MCF-7 | 54.81 | [8] |
| B1 | Aromatase (predicted) | MCF-7 | 53.9 | [8] |
| B3 | Aromatase (predicted) | MCF-7 | 54.1 | [8] |
*Compound 10e is 1-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N-phenylbenzamide, a related thiourea derivative showing potent activity.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK)
Many thiourea derivatives function as antitumor agents by inhibiting Receptor Tyrosine Kinases (RTKs) like VEGFR2, which are crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.[6][7]
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Fluorophenyl)thiourea in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental application of 1-(2-fluorophenyl)thiourea and its derivatives in the field of anticancer research. The following sections detail its cytotoxic and antiproliferative activities, proposed mechanisms of action, and protocols for relevant in vitro assays.
Introduction to this compound in Oncology
Thiourea derivatives represent a promising class of compounds in cancer therapy, demonstrating a wide spectrum of activities against various leukemia and solid tumors.[1] The inclusion of a fluorine atom in the phenyl ring, as seen in this compound, can enhance pharmacological properties such as metabolic stability and binding affinity to target proteins.[1] Research suggests that fluorinated thiourea derivatives may exert their anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as protein tyrosine kinases, topoisomerase II, and mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[1][2]
Anticancer Activity and Cytotoxicity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often concentration-dependent.
Table 1: Summary of In Vitro Cytotoxicity Data for this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Fluorinated pyridine derivative 4a | HepG2 (Liver Carcinoma) | 4.8 µg/mL | 5-Fluorouracil | Not specified |
| Fluorinated pyridine derivative 4a | MCF-7 (Breast Carcinoma) | Not specified | 5-Fluorouracil | Not specified |
| 1-(4-fluorophenyl)-3-(4-(hexyloxy)phenyl)thiourea | MCF-7 (Breast Carcinoma) | 338.33 ± 1.52 | - | - |
| N-((4-(4-Fluorophenyl)-6-phenylpyrimidin-2-yl)carbamothioyl)-4-methylbenzenesulphonamide (7b) | Not specified | Not specified | - | - |
| 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide (6b) | MDA-MB-231 (Breast Cancer) | 17.33 | - | - |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | - | - |
Note: The table includes data for various fluorophenyl thiourea derivatives as specific data for this compound was not always available. Researchers should consider the specific derivative used in their experimental design.
Proposed Mechanisms of Action
The anticancer effects of this compound derivatives are believed to be multifactorial, involving the modulation of several key signaling pathways implicated in cancer progression.
Inhibition of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2)
Several studies suggest that thiourea derivatives can act as inhibitors of MK-2, a key enzyme in the signal transduction pathways that control cell proliferation and inflammation.[1][2] Inhibition of MK-2 can lead to the suppression of tumor growth.
Caption: Inhibition of the p38/MK-2 signaling pathway by this compound.
Induction of Apoptosis
Fluorophenyl thiourea derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][4] This is a crucial mechanism for eliminating malignant cells. The apoptotic process can be initiated through intrinsic pathways, often involving the regulation of the Bcl-2 family of proteins.
Caption: Induction of apoptosis via the intrinsic pathway by this compound derivatives.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the anticancer activity of this compound and its derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Future Directions and Considerations
The study of this compound and its derivatives in anticancer research is an active area. Future research should focus on:
-
In vivo studies: To validate the in vitro findings in animal models of cancer.
-
Target identification and validation: To precisely identify the molecular targets of these compounds.
-
Structure-activity relationship (SAR) studies: To optimize the chemical structure for improved efficacy and reduced toxicity.
-
Combination therapies: To investigate the synergistic effects of these compounds with existing chemotherapeutic agents.
These application notes are intended to serve as a guide for researchers. It is essential to consult the primary literature for detailed experimental conditions and to adapt the protocols to the specific needs of the research project.
References
- 1. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Fluorinated Thioureas in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of fluorinated thioureas in various organic synthesis reactions. The unique properties of fluorinated thioureas, stemming from the strong electron-withdrawing nature of fluorine atoms, make them highly effective organocatalysts, particularly in asymmetric synthesis. Their ability to act as potent hydrogen-bond donors allows for the activation of electrophiles and the stabilization of transition states, leading to high yields and stereoselectivities.
Application Note 1: Asymmetric Fluorination of β-Keto Esters
Chiral bifunctional thioureas are highly effective organocatalysts for the enantioselective fluorination of β-keto esters. The fluorine atoms on the thiourea catalyst enhance the acidity of the N-H protons, leading to stronger hydrogen bonding with the fluorinating agent and the substrate. This enhanced interaction is crucial for achieving high levels of stereocontrol.
A key example is the use of cinchona alkaloid-derived thiourea catalysts in the fluorination of various β-keto esters using N-fluorobisbenzenesulfonimide (NFSI) as the fluorine source. These reactions typically proceed with high yields and excellent enantioselectivities.[1][2]
Quantitative Data:
| Entry | β-Keto Ester Substrate | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 1-indanone-2-carboxylate | 10 | MeOH | -60 | 95 | 99 | [2] |
| 2 | 1-tetralone-2-carboxylate | 10 | MeOH | -60 | 92 | 98 | [1] |
| 3 | Acyclic β-ketoester | 10 | MeOH | -60 | 85 | 90 | [1] |
Experimental Protocol: Enantioselective Fluorination of Methyl 1-Indanone-2-carboxylate
Materials:
-
Chiral bifunctional thiourea catalyst (e.g., a cinchona alkaloid derivative) (10 mol%)
-
Methyl 1-indanone-2-carboxylate (1.0 equiv)
-
N-fluorobisbenzenesulfonimide (NFSI) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
Methanol (MeOH)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl 1-indanone-2-carboxylate (1.0 equiv) and the chiral bifunctional thiourea catalyst (0.1 equiv) in methanol at -60 °C is added 4-dimethylaminopyridine (1.0 equiv).
-
N-fluorobisbenzenesulfonimide (1.2 equiv) is then added portion-wise over 10 minutes.
-
The reaction mixture is stirred at -60 °C for the time specified in the relevant literature (typically monitored by TLC until completion).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-fluorinated β-keto ester.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Logical Relationship: Catalytic Cycle
Caption: Catalytic cycle of thiourea-catalyzed asymmetric fluorination.
Application Note 2: Asymmetric Michael Addition Reactions
Fluorinated thiourea organocatalysts, such as Takemoto's catalyst, have proven to be highly effective in promoting asymmetric Michael additions.[3][4] These bifunctional catalysts can simultaneously activate both the nucleophile (e.g., a 1,3-dicarbonyl compound) and the electrophile (e.g., a nitroolefin) through hydrogen bonding and Brønsted acid/base interactions.[5][6] The presence of fluorine atoms enhances the acidity of the thiourea protons, leading to stronger and more directional hydrogen bonds, which is key for high stereoselectivity.[7]
Quantitative Data:
| Entry | Nucleophile | Electrophile | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetylacetone | trans-β-nitrostyrene | Takemoto's Catalyst | 5 | Toluene | 98 | 95 | [3] |
| 2 | Diethyl malonate | trans-β-nitrostyrene | Fluorinated Thiourea | 10 | CH2Cl2 | 95 | 92 | [7] |
| 3 | Cyclohexanone | trans-β-nitrostyrene | DPEN-based Thiourea | 10 | Water | 90 | 96 | [8] |
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
Materials:
-
Takemoto's catalyst (5 mol%)
-
Acetylacetone (1.2 equiv)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 equiv) and Takemoto's catalyst (0.05 equiv) in toluene at room temperature is added acetylacetone (1.2 equiv).
-
The reaction mixture is stirred at room temperature for the time indicated in the relevant literature (typically monitored by TLC).
-
After completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Alternatively, the reaction can be quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow:
Caption: General workflow for a thiourea-catalyzed Michael addition.
Application Note 3: Synthesis of Fluorinated Heterocycles
Fluorinated thioureas can also serve as building blocks in the synthesis of various fluorinated heterocyclic compounds.[9][10][11] The presence of fluorine atoms can significantly influence the reactivity and subsequent cyclization pathways, enabling the formation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. For instance, fluorinated thioureas can undergo cycloaddition reactions to form sulfur-containing heterocycles.[9]
Due to the broad scope of this application, a specific universal protocol is not feasible. Researchers should refer to specific literature for detailed procedures based on the desired heterocyclic target. The general principle involves the reaction of a fluorinated thiourea with a suitable coupling partner that enables a cyclization cascade.
Logical Relationship: General Synthesis Strategy
Caption: General pathway for synthesizing fluorinated heterocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 1. Asymmetric Organocatalysis Technology | Technology Portfolio | Our Capabilities | SUMITOMO CHEMICAL :: Pharma Solutions Division [sumitomo-chem.co.jp]
- 4. Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiourea as Bifunctional Hydrogen Bond Donor and Brønsted Base Catalyst for Green One-Pot Synthesis of 2-Aryl/Heteroaryl/Styryl Benzothiazoles in the Aqueous Medium under Ultrasound Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thiourea Derivatives in Materials Science
Introduction
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile class of molecules with significant and expanding applications in materials science. The presence of both nucleophilic sulfur and nitrogen atoms, coupled with the ability to form strong hydrogen bonds and coordinate with metal ions, underpins their utility in a wide array of materials development and enhancement.[1][2][3][4][5] This guide provides an in-depth exploration of the practical applications of thiourea derivatives, offering detailed protocols and insights for researchers, scientists, and professionals in materials and drug development. The focus is on the causality behind experimental choices, ensuring a deep understanding of the underlying principles.
Corrosion Inhibition: Protecting Metallic Materials
Thiourea and its derivatives are highly effective corrosion inhibitors for a range of metals and alloys, including steel, aluminum, and copper, particularly in acidic environments.[2][3][6][7] Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[3][6]
Mechanism of Action
The effectiveness of thiourea derivatives as corrosion inhibitors is attributed to several factors:
-
Adsorption: The sulfur and nitrogen atoms in the thiourea moiety possess lone pairs of electrons, enabling them to coordinate with the vacant d-orbitals of metal atoms on the surface. This leads to the formation of a stable, adsorbed protective layer.[6][7]
-
Film Formation: The adsorbed inhibitor molecules can form a dense, uniform film that isolates the metal from the corrosive environment.[6]
-
Mixed Inhibition: Potentiodynamic polarization studies have revealed that many thiourea derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[6]
Application Note: Corrosion Inhibition of Mild Steel in Acidic Media
This note details the evaluation of a substituted thiourea derivative as a corrosion inhibitor for mild steel in a 0.5 M sulfuric acid solution, a common industrial scenario for processes like acid pickling and cleaning.[8]
1.2.1. Experimental Protocol: Gravimetric (Weight Loss) Method
This method provides a straightforward and reliable way to assess corrosion inhibition efficiency.
Materials:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)
-
0.5 M H₂SO₄ solution
-
Thiourea derivative inhibitor (e.g., 1-allyl-3-(2-hydroxyethyl)thiourea)
-
Acetone, distilled water
-
Analytical balance (±0.1 mg)
Procedure:
-
Surface Preparation: Mechanically polish the mild steel coupons with different grades of emery paper (e.g., 400, 800, 1200 grit), degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Immersion: Immerse the coupons in beakers containing 100 mL of 0.5 M H₂SO₄ with and without various concentrations of the thiourea derivative (e.g., 50, 100, 200, 500 ppm).
-
Exposure: Maintain the beakers at a constant temperature (e.g., 25 °C) for a specific duration (e.g., 6 hours).
-
Final Weighing: After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × D × T) where ΔW is the weight loss in mg, A is the surface area in cm², D is the density of mild steel in g/cm³, and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
1.2.2. Data Presentation
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 12.5 | - |
| 50 | 25.1 | 6.25 | 50.0 |
| 100 | 15.1 | 3.76 | 70.0 |
| 200 | 7.5 | 1.87 | 85.1 |
| 500 | 3.0 | 0.75 | 94.0 |
Note: The data in this table is illustrative and will vary depending on the specific inhibitor and experimental conditions.
1.2.3. Workflow Diagram
Caption: Experimental workflow for evaluating corrosion inhibition using the gravimetric method.
Synthesis of Metal Sulfide Nanoparticles
Thiourea is a widely employed sulfur source for the synthesis of various metal sulfide nanoparticles (e.g., ZnS, CdS, PbS, CuS) due to its controlled decomposition to provide sulfide ions.[9][10][11][12] The choice of synthesis method, such as hydrothermal or solvent-free approaches, influences the size, morphology, and properties of the resulting nanoparticles.
Mechanism of Sulfur Release
In aqueous or solvent-based systems under heat, thiourea hydrolyzes to produce hydrogen sulfide (H₂S), which then reacts with metal ions to form the corresponding metal sulfide. The decomposition of thiourea can be represented as:
SC(NH₂)₂ + 2H₂O → H₂S + CO₂ + 2NH₃
The gradual release of H₂S allows for controlled nucleation and growth of nanoparticles.[9]
Application Note: Hydrothermal Synthesis of Zinc Sulfide (ZnS) Nanoparticles
This protocol describes a common hydrothermal method for synthesizing ZnS nanoparticles, which have applications in photodetectors, photocatalysis, and bio-imaging.
2.2.1. Experimental Protocol
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Thiourea (SC(NH₂)₂)
-
Distilled water
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Ethanol
Procedure:
-
Precursor Solution: In a typical synthesis, dissolve 1 mmol of zinc acetate dihydrate and 2 mmol of thiourea in 50 mL of distilled water with vigorous stirring to form a clear, homogeneous solution. The molar ratio of thiourea to the metal salt is a critical parameter that can be varied to control the particle size.[13]
-
Autoclave Sealing: Transfer the solution into a 100 mL Teflon-lined stainless steel autoclave and seal it tightly.
-
Hydrothermal Reaction: Place the autoclave in a furnace and heat it to 180 °C for 12 hours. The temperature and reaction time are key parameters that influence the crystallinity and size of the nanoparticles.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Purification: Collect the white precipitate by centrifugation at 8000 rpm for 10 minutes. Wash the product repeatedly with distilled water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in a vacuum oven at 60 °C for 6 hours.
2.2.2. Characterization of ZnS Nanoparticles
| Technique | Purpose | Expected Results |
| X-ray Diffraction (XRD) | To determine the crystal structure and crystallite size. | Peaks corresponding to the cubic (zinc blende) or hexagonal (wurtzite) phase of ZnS. Broadened peaks indicate nanocrystalline nature. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size distribution of the nanoparticles. | Spherical or quasi-spherical nanoparticles with a narrow size distribution. |
| UV-Vis Spectroscopy | To determine the optical band gap. | An absorption edge in the UV region, which will be blue-shifted compared to bulk ZnS due to quantum confinement. |
2.2.3. Logical Relationship Diagram
Caption: Relationship between synthesis parameters and nanoparticle properties.
Functional Polymers and Self-Healing Materials
The dynamic nature of the thiourea bond, particularly its ability to dissociate and reform, makes it an excellent functional group for creating self-healing and recyclable polymers.[14][15] These materials can repair damage, extending their lifetime and reducing waste.
Principle of Self-Healing
Self-healing in polythioureas is often based on the reversible nature of the thiourea bond under certain stimuli, such as heat.[14] When a crack occurs, applying heat can lower the viscosity of the polymer and promote the dissociation and recombination of thiourea bonds across the fractured interface, leading to the restoration of mechanical properties.
Application Note: Synthesis of a Self-Healing Polythiourea Elastomer
This protocol outlines the synthesis of a dynamically crosslinked polythiourea network with self-healing capabilities.
3.2.1. Experimental Protocol
Materials:
-
1,4-Phenylene diisothiocyanate (PDT)
-
A flexible diamine (e.g., Jeffamine D-230)
-
A trifunctional amine for crosslinking (e.g., Tris(2-aminoethyl)amine)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
Monomer Dissolution: In a nitrogen-purged flask, dissolve the diamine and trifunctional amine in anhydrous DMF.
-
Addition of Diisothiocyanate: Slowly add a stoichiometric amount of PDT dissolved in DMF to the amine solution under vigorous stirring at room temperature. The reaction is typically fast and proceeds via click chemistry.
-
Casting and Curing: Pour the viscous solution into a mold (e.g., a Teflon dish) and cure in an oven at 80 °C for 24 hours to ensure complete reaction and solvent evaporation.
-
Characterization: The resulting elastomer can be characterized for its mechanical properties (tensile strength, elongation at break) using a universal testing machine.
3.2.2. Self-Healing Test Protocol
-
Damage Creation: Cut a sample of the cured elastomer completely in half with a sharp razor blade.
-
Healing Process: Bring the two halves back into contact and place the sample in an oven at a specific healing temperature (e.g., 100 °C) for a set time (e.g., 2 hours).[14] The healing temperature should be sufficient to promote bond reversibility without degrading the polymer.
-
Evaluation: After cooling to room temperature, subject the healed sample to a tensile test to quantify the healing efficiency, calculated as the ratio of the tensile strength of the healed sample to that of the original, undamaged sample.
3.2.3. Self-Healing Mechanism Diagram
Caption: Schematic of the self-healing mechanism in polythiourea networks.
Advanced Applications in Optoelectronics: Perovskite Solar Cells
Thiourea and its derivatives have emerged as critical additives and interfacial modifiers in perovskite solar cells (PSCs), contributing to enhanced efficiency and stability.[16][17][18][19]
Role of Thiourea Derivatives in PSCs
-
Defect Passivation: The sulfur and nitrogen atoms in thiourea can coordinate with uncoordinated lead ions (Pb²⁺) at the grain boundaries and surface of the perovskite film, passivating defects that act as non-radiative recombination centers.[20][21]
-
Crystal Growth Control: Thiourea can interact with perovskite precursors, influencing the nucleation and growth of the perovskite crystals, often leading to larger grain sizes and reduced grain boundaries.[19]
-
Interfacial Engineering: When used to modify the interface between the perovskite layer and the electron transport layer (e.g., TiO₂ or SnO₂), thiourea derivatives can improve energy level alignment and facilitate more efficient charge extraction.[17][18]
Application Note: Thiourea as an Additive for High-Efficiency PSCs
This protocol describes the incorporation of thiourea as an additive into the perovskite precursor solution to improve film quality and device performance.
4.2.1. Experimental Protocol: Perovskite Film Fabrication
Materials:
-
Lead iodide (PbI₂)
-
Formamidinium iodide (FAI)
-
Methylammonium bromide (MABr)
-
Cesium iodide (CsI)
-
Thiourea
-
Anhydrous DMF and Dimethyl sulfoxide (DMSO) solvent mixture (e.g., 4:1 v/v)
-
ITO-coated glass substrates
-
Electron transport layer (e.g., SnO₂)
-
Hole transport layer (e.g., Spiro-OMeTAD)
-
Gold or silver for top electrode
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrates and deposit the SnO₂ electron transport layer.
-
Perovskite Precursor Solution: Prepare a triple-cation perovskite precursor solution (e.g., containing FAI, MABr, PbI₂, and CsI) in the DMF:DMSO solvent mixture.
-
Additive Incorporation: Prepare a series of precursor solutions with varying amounts of thiourea added (e.g., 0, 5, 10, 15 mg/mL).
-
Spin Coating: Spin-coat the perovskite precursor solution onto the SnO₂-coated substrates in a nitrogen-filled glovebox.
-
Annealing: Anneal the films on a hotplate at a specific temperature (e.g., 100-150 °C) for a set duration (e.g., 10-60 minutes) to form the crystalline perovskite phase.
-
Device Completion: Deposit the hole transport layer and the metal top electrode to complete the solar cell device.
4.2.2. Performance Metrics
| Thiourea Additive (mg/mL) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| 0 | 18.5 | 1.08 | 22.5 | 76.1 |
| 5 | 19.8 | 1.12 | 23.0 | 77.0 |
| 10 | 20.9 | 1.15 | 23.2 | 78.5 |
| 15 | 19.2 | 1.10 | 22.8 | 76.8 |
Note: This data is representative and illustrates the typical trend observed when optimizing the additive concentration.[19]
Other Notable Applications
The versatility of thiourea derivatives extends to several other areas of materials science:
-
Chemical Sensors: Thiourea-based chemosensors are designed for the selective detection of anions and cations through colorimetric or fluorescent responses.[4][22][23][24] The binding of the target analyte to the thiourea moiety induces a conformational change or an electronic perturbation in an attached chromophore or fluorophore.
-
Coordination Polymers and MOFs: The strong coordinating ability of thiourea derivatives makes them excellent building blocks for coordination polymers and metal-organic frameworks (MOFs).[1][25][26][27] These materials have high surface areas and tunable porosity, making them suitable for gas storage, separation, and catalysis.
-
Textile and Leather Industry: Thiourea dioxide is a powerful and versatile reducing agent used for bleaching textiles (like wool and silk) and in leather processing.[28][29]
-
Antioxidants: Certain thiourea derivatives exhibit antioxidant properties by scavenging free radicals, which can be beneficial in preventing the oxidative degradation of polymers and other materials.[5][30][31][32]
Conclusion
Thiourea derivatives are a class of compounds with remarkable versatility and a broad impact on materials science. Their unique chemical properties, stemming from the presence of sulfur and nitrogen heteroatoms, enable their application in diverse fields ranging from corrosion protection and nanomaterial synthesis to the development of advanced functional polymers and optoelectronic devices. The protocols and insights provided in this guide aim to equip researchers with the foundational knowledge to explore and innovate with these powerful molecular tools. As research continues, the scope of applications for thiourea derivatives is expected to expand even further, addressing new challenges in materials engineering and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. emerald.com [emerald.com]
- 3. Thiourea and its derivatives as corrosion inhibitors (1968) | M.N. Desai | 6 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. materials.international [materials.international]
- 9. Metal Sulfide Nanoparticles: Precursor Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nano-ntp.com [nano-ntp.com]
- 14. Tailored modular assembly derived self-healing polythioureas with largely tunable properties covering plastics, elastomers and fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Surface pre-sacrifice behavior of thiourea-based 2D perovskites for high-performance perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Isothiourea-based buried interface modification for high-efficiency and stable perovskite solar cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. A thiourea additive-based quadruple cation lead halide perovskite with an ultra-large grain size for efficient perovskite solar cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. A thiourea resin polymer as a multifunctional modifier of the buried interface for efficient perovskite solar cells with reduced lead leakage - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 22. Exploring thiourea, urea and amidothiourea derivatives for improved anion sensing | Poster Board #1289 - American Chemical Society [acs.digitellinc.com]
- 23. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. mdpi.com [mdpi.com]
- 28. nexchem.co.uk [nexchem.co.uk]
- 29. Thiourea Dioxide - High Purity Nanoparticle Reducing Agent | Versatile for Textile, Paper, Leather Processing, and Organic Synthesis - High Purity Nanoparticle Reducing Agent | Versatile For Textile, Paper, Leather Processing, And Organic Synthesis at Best Price in Shijiazhuang | Hebei Chuangsen Chemical Co.ltd. [tradeindia.com]
- 30. Synthesis, Characterization, and the Antioxidant Activity of Carboxymethyl Chitosan Derivatives Containing Thiourea Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 31. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 32. farmaciajournal.com [farmaciajournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-fluorophenyl)thiourea Synthesis
Welcome to the technical support center for the synthesis of 1-(2-fluorophenyl)thiourea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can arise from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
-
Poor Nucleophilicity of 2-Fluoroaniline: The fluorine atom on the phenyl ring is electron-withdrawing, which reduces the nucleophilicity of the amine group on 2-fluoroaniline, making it less reactive.[1][2][3]
-
Solution 1: Increase Reaction Temperature. Gently heating the reaction mixture can provide the necessary activation energy to drive the reaction forward.[1][4] However, monitor the reaction closely, as excessive heat can lead to side reactions.[1][3]
-
Solution 2: Add a Non-Nucleophilic Base. A base like triethylamine can deprotonate the amine, increasing its nucleophilicity and reaction rate.[4]
-
-
Degradation of the Isothiocyanate Reagent: Isothiocyanates can be sensitive to moisture and may degrade over time.[2][4]
-
Solution: Use Fresh or Purified Isothiocyanate. Ensure the isothiocyanate is of high purity and, if possible, use it immediately after opening or purify it before use.[4]
-
-
Incomplete Reaction: The reaction may not have reached completion.
Question: I am observing significant impurity formation in my crude product. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common issue that can complicate purification and reduce the overall yield of the desired this compound.
Common Side Reactions & Prevention Strategies:
-
Formation of Symmetrical N,N'-bis(2-fluorophenyl)thiourea: This can occur if the isothiocyanate intermediate reacts with the starting 2-fluoroaniline.
-
Solution: Controlled Stoichiometry and Addition. A two-step, one-pot approach can be effective. First, ensure the complete formation of the isothiocyanate before the addition of the second amine.[4] Careful control of the stoichiometry of the reactants is also crucial.
-
-
Decomposition Products: As mentioned, the isothiocyanate can decompose, leading to various impurities.
-
Solution: Optimize Reaction Conditions. Running the reaction at or below room temperature, if feasible, can minimize the degradation of sensitive reagents.[4]
-
Question: The purification of my this compound is proving difficult. What are the recommended purification methods?
The choice of purification method depends on the nature of the impurities and the physical state of your product.
Recommended Purification Techniques:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often an effective method for removing impurities.[3][5]
-
Column Chromatography: For non-crystalline products or complex impurity profiles, silica gel column chromatography is a reliable purification technique.[1][3] A common mobile phase is a gradient of ethyl acetate in hexane.[3]
-
Acid-Base Extraction: If the impurities have different acid-base properties than your thiourea product, a liquid-liquid extraction workup can be an effective preliminary purification step.[1]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What is the general reaction mechanism for the synthesis of this compound from 2-fluoroaniline?
The synthesis of thioureas from an amine and an isothiocyanate is a classic example of a nucleophilic addition reaction.[3][6] The lone pair of electrons on the nitrogen atom of 2-fluoroaniline attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the neutral this compound product.[3]
What are the most common synthetic routes to prepare this compound?
The most direct and widely used method is the reaction of 2-fluoroaniline with a suitable isothiocyanate.[7] An alternative approach involves the reaction of 2-fluoroaniline with carbon disulfide, which generates the isothiocyanate in situ.[7][8] Other methods, such as using thiophosgene, are also known but are often avoided due to the high toxicity of the reagent.[1][9][10]
How do I choose an appropriate solvent for my reaction?
The choice of solvent can significantly impact the reaction rate and yield.[1] Aprotic solvents are generally preferred for this synthesis.
| Solvent Type | Examples | Suitability |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM) | Generally good choices that can facilitate the reaction.[3][4] |
| Protic | Ethanol | Can be used, and the product may sometimes be recrystallized directly from it.[3] |
| "On-Water" Synthesis | Water | An environmentally friendly option that can be surprisingly effective for some thiourea syntheses.[1][8] |
How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic and analytical techniques should be used for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic peaks for N-H, C=S, and C-F bonds.[5][11]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Elemental Analysis: Provides the percentage composition of C, H, N, S, and F, which should match the theoretical values for C7H7FN2S.[11][13]
Visualizing the Process
To further aid in your understanding, the following diagrams illustrate the key aspects of this compound synthesis.
Caption: Reaction mechanism for thiourea synthesis.
Caption: General experimental workflow.
Caption: Troubleshooting flowchart for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. 1-(2-Fluorophenyl)-2-thiourea [synhet.com]
- 13. staigent.com [staigent.com]
Technical Support Center: Crystallization of Substituted Thiourea Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of substituted thiourea compounds.
Frequently Asked Questions (FAQs)
Q1: My substituted thiourea compound is not crystallizing. What are the initial steps I should take?
A1: When facing crystallization failure, a systematic approach is crucial. Start by verifying the purity of your compound, as impurities can significantly hinder crystal growth.[1][2][3] Subsequently, a thorough screening of solvents with varying polarities is recommended. If initial attempts at room temperature by slow evaporation fail, more advanced techniques such as vapor diffusion, solvent layering, or controlled cooling should be employed.[4][5][6]
Q2: What is polymorphism and how does it affect the crystallization of substituted thiourea compounds?
A2: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[7][8] Substituted thioureas are known to exhibit polymorphism, which can be influenced by factors such as the solvent used for crystallization and the degree of supersaturation.[7][9][10] Different polymorphs can have distinct physical properties, including solubility, melting point, and stability, which are critical in drug development. It is essential to control crystallization conditions to obtain the desired, stable polymorphic form.
Q3: How do I select an appropriate solvent for crystallizing my substituted thiourea compound?
A3: Solvent selection is a critical step in crystallization.[10][11] An ideal solvent should dissolve the compound moderately at high temperatures and poorly at low temperatures. A general rule of thumb is that "like dissolves like"; therefore, consider solvents with similar functional groups to your compound.[12] It is often beneficial to screen a range of solvents with varying polarities. Common choices for thiourea derivatives include ethanol, acetone, acetonitrile, and ethyl acetate.[10][12][13] Using a solvent/anti-solvent system can also be an effective strategy.[5][14]
Q4: My compound is "oiling out" instead of forming crystals. What can I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or when the solution is cooled too quickly. To avoid this, try using a more dilute solution, slowing down the cooling rate, or using a different solvent system. Using a co-solvent to reduce the solubility of your compound more gradually can also be effective.
Q5: Can impurities from the synthesis affect crystallization?
A5: Yes, impurities can have a significant impact on crystallization.[1][2] They can inhibit nucleation, slow down crystal growth, and even alter the crystal habit or polymorphic form.[1][3] It is highly recommended to purify your substituted thiourea compound before attempting crystallization. Techniques such as column chromatography or recrystallization can be used for purification.[13][15]
Troubleshooting Guides
Issue 1: No Crystals Formed
If you are unable to obtain any crystals, follow this troubleshooting workflow:
References
- 1. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea - Journal of Physical Science [jps.usm.my]
- 8. iucr2017.org [iucr2017.org]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: High-Purity 1-(2-fluorophenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(2-fluorophenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often sufficient for removing minor impurities and is generally the first method to be attempted. For crude material with significant impurities or for achieving very high purity (>99.5%), column chromatography over silica gel is recommended.
Q2: What are the likely impurities in a sample of this compound synthesized from 2-fluoroaniline and ammonium thiocyanate?
A2: Common impurities include unreacted starting materials such as 2-fluoroaniline and residual ammonium thiocyanate.[1] Additionally, side-products from the reaction, such as N,N'-bis(2-fluorophenyl)thiourea (formed if an isothiocyanate intermediate reacts with another molecule of 2-fluoroaniline), may be present. The formation of thiocyanate-related byproducts is also possible.[2]
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your sample. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[3] Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and by determining the melting point of the dried crystals.
Q4: What is a good starting solvent for the recrystallization of this compound?
A4: Based on protocols for similar aryl thiourea derivatives, aqueous ethanol is an excellent starting solvent for recrystallization.[4] The compound should be soluble in hot ethanol and less soluble upon the addition of water and cooling, which facilitates crystal formation.
Q5: When is column chromatography the preferred purification method?
A5: Column chromatography is preferred when recrystallization fails to remove impurities effectively, when the impurities have similar solubility profiles to the desired product, or when a very high degree of purity is required for applications such as pharmaceutical development. It is particularly useful for separating the desired monosubstituted thiourea from potential disubstituted byproducts.
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
If the problem persists, consider a different solvent system.
Q: I have very low recovery after recrystallization. How can I improve the yield?
A: Low recovery can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling too quickly or not cooling enough: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
-
The compound has significant solubility in the cold solvent: Consider a two-solvent system where the compound is highly soluble in the first solvent and poorly soluble in the second (anti-solvent).[5]
Column Chromatography Issues
Q: My compound is not separating from an impurity on the silica gel column. What can I do?
A: Poor separation can be addressed by:
-
Optimizing the mobile phase: If the compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are eluting too slowly or not at all, increase the polarity (increase the ethyl acetate proportion).
-
Using a different solvent system: Consider trying a different mobile phase, such as dichloromethane/methanol, for compounds with different polarity characteristics.
-
Using a different stationary phase: While silica gel is standard, for difficult separations, other stationary phases like alumina or a reverse-phase column could be effective.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Procedure | Expected Purity | Notes |
| Aqueous Ethanol | ~2:1 to 4:1 (Ethanol:Water) | Dissolve in minimal hot ethanol, add hot water dropwise until cloudy, then a few drops of hot ethanol to clarify. Cool slowly.[4][6] | >99% | Excellent for removing polar and non-polar impurities. |
| Ethanol | N/A | Dissolve in minimal boiling ethanol and cool slowly. | >98% | Good for removing highly non-polar or very polar impurities. |
| Hexane / Ethyl Acetate | Variable | Dissolve in minimal hot ethyl acetate, add hot hexane until turbidity persists, then clarify with a few drops of hot ethyl acetate. Cool slowly. | >99% | Useful if aqueous ethanol fails or causes oiling out. |
Table 2: Starting Gradient for HPLC Purity Analysis
| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Note: This is a starting point and may require optimization based on your specific HPLC system and column.
Experimental Protocols
Protocol 1: High-Purity Recrystallization from Aqueous Ethanol
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
In a separate beaker, heat ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask to just dissolve the crude solid while stirring and gently heating.
-
Once dissolved, add hot water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.[4]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold 50:50 ethanol/water.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography Purification
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude this compound in a minimum amount of dichloromethane or the mobile phase.
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed product to the top of the packed column.
-
Begin eluting with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after initial recrystallization.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea [mdpi.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. researchgate.net [researchgate.net]
addressing challenges in the synthesis of N-acyl thioureas
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-acyl thioureas. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain N-acyl thioureas?
The most common and versatile method for synthesizing N-acyl thioureas involves the reaction of an in-situ generated acyl isothiocyanate with a primary or secondary amine.[1][2][3] This method is widely adopted due to its efficiency and the general availability of the starting materials.[4] The acyl isothiocyanate is typically formed from the reaction of an acyl chloride with a thiocyanate salt, such as potassium or ammonium thiocyanate.[4][5]
Q2: My reaction is giving a very low yield. What are the potential causes and how can I improve it?
Low yields in N-acyl thiourea synthesis are a common issue and can stem from several factors. The primary culprits are often the instability of the acyl isothiocyanate intermediate, steric hindrance from bulky substituents on either the acyl chloride or the amine, and low nucleophilicity of the amine.[6]
To improve the yield, consider the following:
-
Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the acyl chloride and the acyl isothiocyanate intermediate, reducing the overall yield.[7] Always use anhydrous solvents and thoroughly dried glassware.
-
Control Reaction Temperature: The reaction of an isothiocyanate with an amine is often exothermic.[4][7] Running the reaction at a lower temperature (e.g., 0°C) can minimize side reactions and decomposition of the acyl isothiocyanate.[7]
-
Use a Phase-Transfer Catalyst: In cases where the thiocyanate salt has low solubility in the reaction solvent, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.[1][8]
-
Activate the Amine: For weakly nucleophilic amines, the addition of a non-nucleophilic base can enhance their reactivity.[6]
Q3: I am observing significant byproduct formation. What are the common side products and how can I avoid them?
Several byproducts can complicate the synthesis and purification of N-acyl thioureas. Common culprits include:
-
Symmetrical N,N'-diacyl thioureas: This can occur if the acyl isothiocyanate reacts with another molecule of the thiocyanate salt.
-
N-acylureas: These can form if there are carboxylic acid contaminants.[6]
-
Symmetrical thioureas: If the amine starting material is contaminated with water, the isothiocyanate can hydrolyze back to the corresponding amine, which can then react with another isothiocyanate molecule.[7]
To minimize byproduct formation, it is crucial to use pure starting materials and maintain anhydrous reaction conditions.[7] Dropwise addition of the amine to the acyl isothiocyanate solution can also help to control the reaction and reduce the formation of unwanted side products.[9]
Q4: What are the best practices for purifying N-acyl thioureas?
The purification strategy for N-acyl thioureas depends on the physical properties of the product and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid N-acyl thioureas.[9] Common solvents for recrystallization include ethanol, acetone, and ethyl acetate.[6][9]
-
Column Chromatography: For products that are difficult to crystallize or are oils, silica gel column chromatography is a reliable purification method.[6] A common eluent system is a mixture of ethyl acetate and hexane.[9]
-
Washing: Before final purification, washing the crude product with cold water can help remove unreacted thiocyanate salts and other water-soluble impurities.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may be encountered during the synthesis of N-acyl thioureas.
Problem 1: Reaction fails to proceed or proceeds very slowly.
| Potential Cause | Recommended Solution | Expected Outcome |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines, such as those with electron-withdrawing groups, consider adding a non-nucleophilic base like triethylamine to activate the amine. Alternatively, a different synthetic route may be necessary for extremely unreactive amines.[6] | Increased reaction rate and conversion to the desired product. |
| Steric Hindrance | If either the acyl group or the amine are sterically bulky, the reaction may require more forcing conditions. Increase the reaction temperature or prolong the reaction time. Microwave irradiation can also be effective in overcoming steric barriers.[6] | Improved conversion to the sterically hindered N-acyl thiourea. |
| Poor Solubility of Reagents | Ensure that the chosen solvent can dissolve both the acyl isothiocyanate and the amine. If the thiocyanate salt is poorly soluble, the use of a phase-transfer catalyst is recommended.[1][8] | A homogeneous reaction mixture and an increased reaction rate. |
Problem 2: The final product is impure and difficult to purify.
| Potential Cause | Recommended Solution | Expected Outcome |
| Decomposition of Acyl Isothiocyanate | The acyl isothiocyanate intermediate can be unstable, especially at elevated temperatures.[7] Prepare the acyl isothiocyanate in situ and use it immediately. Conduct the subsequent reaction with the amine at a low temperature (e.g., 0°C to room temperature).[7] | Reduced formation of decomposition byproducts and a cleaner crude product. |
| Presence of Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction goes to completion.[9] Adjust stoichiometry if necessary. | Complete consumption of starting materials and a simplified purification process. |
| Formation of Hard-to-Remove Byproducts | If byproducts have similar polarity to the desired product, consider derivatization of the product to alter its polarity for easier separation, followed by removal of the protecting group. Alternatively, explore different solvent systems for recrystallization or chromatography. | Isolation of the pure N-acyl thiourea. |
Experimental Protocols
General Protocol for the Synthesis of N-Acyl Thioureas
This protocol describes a general method for the synthesis of N-acyl thioureas via the reaction of an acyl chloride with ammonium thiocyanate, followed by the addition of an amine.[1][3]
-
Formation of the Acyl Isothiocyanate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the acyl chloride (1.0 equivalent) in anhydrous acetone. To this solution, add ammonium thiocyanate (1.0-1.2 equivalents) in one portion. Stir the resulting suspension at room temperature. The reaction progress can be monitored by the formation of a precipitate (ammonium chloride).
-
Reaction with the Amine: Once the formation of the acyl isothiocyanate is deemed complete (typically after 1-2 hours), cool the mixture in an ice bath. To this cooled suspension, add a solution of the desired amine (1.0 equivalent) in anhydrous acetone dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours. Monitor the progress of the reaction by TLC.[9] Upon completion, pour the reaction mixture into cold water to precipitate the crude N-acyl thiourea.
-
Purification: Collect the crude product by filtration and wash it with cold water.[9] The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.[6][9]
Quantitative Data Summary
The following table provides representative data for the synthesis of N-acyl thioureas. Note that yields and reaction times are highly dependent on the specific substrates used.
| Acyl Chloride | Amine | Yield (%) | Reaction Time (h) | Purification Method |
| Benzoyl chloride | Aniline | 85-95 | 2-4 | Recrystallization (Ethanol) |
| Acetyl chloride | Benzylamine | 70-85 | 1-3 | Column Chromatography (EtOAc/Hexane) |
| 4-Nitrobenzoyl chloride | Cyclohexylamine | 80-90 | 3-5 | Recrystallization (Acetone) |
| Isobutyryl chloride | tert-Butylamine | 50-70 | 6-8 | Column Chromatography (EtOAc/Hexane) |
Visualizations
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
identifying and minimizing side products in thiourea synthesis
Welcome to the Thiourea Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize side products, and optimize experimental outcomes in thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to thiourea?
A1: Common laboratory and industrial methods for synthesizing thiourea include:
-
From Calcium Cyanamide: This widely used industrial method involves the reaction of calcium cyanamide with hydrogen sulfide.
-
From Urea: Urea can be converted to thiourea through a reaction with a sulfurizing agent, such as Lawesson's reagent, or via a cyanamide intermediate which then reacts with hydrogen sulfide. The urea-cyanamide method is often associated with a higher number of side reactions and lower yields.[1]
-
From Amines and Carbon Disulfide (CS₂): A versatile method for producing substituted thioureas through the condensation of primary or secondary amines with carbon disulfide.[2]
-
From Amines and Isothiocyanates: This is a straightforward and generally high-yielding method for synthesizing N,N'-disubstituted thioureas.
Q2: What are the primary side products I should be aware of during thiourea synthesis?
A2: The formation of side products is highly dependent on the synthetic route. Key side products include:
-
Dicyandiamide (DCD): A significant byproduct in the calcium cyanamide process, formed by the dimerization of cyanamide under alkaline conditions.[3][4]
-
Guanylthiourea: This can form as a byproduct in various synthetic routes.
-
Guanidine derivatives: These can arise from the reaction of thiourea or its intermediates.[1]
-
Hydrolysis products: Thiourea can hydrolyze to ammonia and carbon dioxide, particularly under acidic or basic conditions with heating.[1]
Q3: How can I detect and quantify thiourea and its common side products?
A3: High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of thiourea and its impurities. A reversed-phase C18 column with a mobile phase of water and acetonitrile is often effective for separating thiourea, dicyandiamide, and urea. UV detection is typically performed around 200-240 nm. Specific HPLC methods have been developed for the simultaneous detection of thiourea and other compounds.
Troubleshooting Guides
Problem 1: Low Yield of Thiourea
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For the synthesis from urea and Lawesson's reagent, for example, the yield increases with temperature up to an optimum point, after which side reactions may increase.[5] A temperature of around 75°C has been found to be effective in some cases.[5][6] |
| Incorrect Reaction Time | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time. A reaction time of 3.5 hours has been reported as optimal for the urea/Lawesson's reagent method.[5][6] |
| Poor Reagent Quality | Ensure the purity of starting materials. For instance, when using calcium cyanamide, fresh supplies are recommended to prevent the formation of dicyandiamide from polymerized cyanamide. |
| Inefficient Mixing | In heterogeneous reactions, such as the calcium cyanamide method, vigorous and constant stirring is crucial to maintain a homogenous slurry and prevent the agglomeration of insoluble byproducts like calcium hydroxide.[1] |
Problem 2: High Levels of Dicyandiamide (DCD) Impurity
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Alkaline Reaction Conditions | The dimerization of cyanamide to dicyandiamide is favored under alkaline conditions.[3][4] Carefully control the pH of the reaction mixture. |
| High Reaction Temperature | Elevated temperatures can promote the formation of dicyandiamide. In the calcium cyanamide process, conducting the initial stage of the reaction at a lower temperature (e.g., 40-60°C) under reduced pressure can help manage the exothermic reaction and minimize side product formation before completing the reaction at a higher temperature.[1] |
| Prolonged Reaction Time | Extended reaction times can lead to an increase in side products. Optimize the reaction duration by monitoring the consumption of starting materials and the formation of the desired product. |
Data Presentation: Minimizing Side Products
The following table summarizes the impact of key reaction parameters on the yield of thiourea and the formation of dicyandiamide (DCD) in the calcium cyanamide process.
| Parameter | Condition | Thiourea Yield (%) | Dicyandiamide (DCD) Formation | Reference |
| pH | Alkaline | Lower | High | [4][7] |
| Near-Neutral | Higher | Low | Inferred from[4],[7] | |
| Temperature | High (>80°C) | Decreases | Increases | [1] |
| Moderate (40-60°C initial) | Increases | Decreases | [1] | |
| H₂S Addition Rate | Slow | Lower | Higher | [4] |
| Rapid | Higher | Lower | [4] |
Experimental Protocols
Protocol 1: High-Purity Thiourea Synthesis from Calcium Cyanamide
This two-stage protocol is designed to maximize thiourea yield while minimizing the formation of dicyandiamide.
Materials:
-
Calcium cyanamide (CaCN₂)
-
Hydrogen sulfide (H₂S)
-
Water
-
Carbon dioxide (CO₂) (optional, for pH control)
Procedure:
Stage 1: Initial Reaction at Low Temperature
-
Create an aqueous suspension of calcium cyanamide in a reaction vessel equipped with a stirrer and gas inlet.
-
Maintain the temperature of the suspension between 40-60°C.
-
Introduce hydrogen sulfide gas into the suspension under reduced pressure (less than 300 mm Hg).[4] The rapid addition of H₂S is preferred to minimize side reactions.[4]
-
Continuously and vigorously stir the mixture.
Stage 2: Completion of Reaction at Higher Temperature
-
After the initial reaction, increase the temperature of the mixture to 60-100°C.
-
Continue the reaction under approximately normal atmospheric pressure until completion.
-
Monitor the reaction progress by HPLC to determine the optimal endpoint.
Work-up and Purification:
-
Filter the reaction mixture to remove insoluble byproducts.
-
Concentrate the filtrate to crystallize the thiourea.
-
Recrystallize the crude thiourea from a suitable solvent, such as ethanol, to obtain a high-purity product.[1]
Protocol 2: Analytical Method for Thiourea and Impurities by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
UV Detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of water and acetonitrile (MeCN). The exact ratio should be optimized for the specific separation. A gradient elution may be necessary.
Procedure:
-
Prepare standard solutions of thiourea, dicyandiamide, and guanylthiourea in the mobile phase.
-
Prepare the sample by dissolving a known amount of the crude reaction mixture in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and the sample onto the HPLC system.
-
Set the UV detector to a wavelength between 200 nm and 240 nm.
-
Develop a calibration curve for each compound using the standard solutions.
-
Quantify the amount of thiourea and its impurities in the sample by comparing the peak areas to the calibration curves.
Visualizations
Caption: Formation of thiourea and the side product dicyandiamide.
Caption: A logical workflow for troubleshooting thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. US3723522A - Production of thiourea - Google Patents [patents.google.com]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving the Solubility of Thiourea Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted guidance on overcoming solubility challenges with thiourea derivatives in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why do my thiourea derivatives have such poor aqueous solubility?
A1: Many thiourea derivatives are lipophilic (fat-loving) molecules with a crystalline structure, leading to poor solubility in aqueous solutions like buffers and cell culture media.[1] This inherent hydrophobicity is a primary reason for precipitation, which can lead to inaccurate and unreliable assay results.[1]
Q2: What is the best starting solvent for my thiourea compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for dissolving poorly water-soluble compounds, including thiourea derivatives, for in vitro assays.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be diluted to the final concentration in your aqueous assay medium.[1]
Q3: How much DMSO is acceptable in my cell-based assay?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v).[1] However, this tolerance is cell-line dependent. It is critical to run a vehicle control (media with the same final DMSO concentration as your test wells) to assess the impact of the solvent on your specific assay.[1]
Q4: My compound dissolves in DMSO but precipitates when I add it to my aqueous buffer or media. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the compound's solubility limit in the final aqueous environment is exceeded.[2] While the compound is soluble in the DMSO stock, the final solution is mostly water, where its solubility is low.[3] See the Troubleshooting Guide below for strategies to overcome this.
Q5: Are there alternatives to DMSO for improving solubility?
A5: Yes, several other methods can be used, often in combination with DMSO. These include using co-solvents, adjusting pH, and employing solubility enhancers like surfactants or cyclodextrins.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution(s) |
| Compound precipitates immediately upon dilution into aqueous media. | The compound's thermodynamic solubility limit in the final assay buffer has been exceeded.[4] | 1. Lower the Final Concentration: Test a lower final concentration of your compound. 2. Increase Co-solvent: Cautiously increase the final DMSO percentage, ensuring it remains within the tolerated limit for your assay (typically <0.5%).[1] 3. Use a Carrier: Employ solubility enhancers like cyclodextrins to form inclusion complexes that improve aqueous solubility.[1][4] 4. Pre-dilute in Serum: If compatible with your assay, pre-diluting the compound in media containing serum can help solubility before adding it to cells.[5] |
| Stock solution in 100% DMSO is cloudy or contains visible particles. | The compound's solubility limit in DMSO has been exceeded, or it has precipitated over time, possibly due to freeze-thaw cycles.[6][7] | 1. Gentle Warming: Warm the stock solution gently (e.g., in a 37°C water bath) to aid dissolution.[5] 2. Sonication: Use a sonicator bath to break up aggregates and promote solubilization.[5] 3. Filter the Stock: If warming and sonication fail, filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles. Note that this will lower the actual concentration of your compound.[3] |
| Assay results are inconsistent or not reproducible. | This could be due to incomplete dissolution of the stock solution or precipitation of the compound during the assay incubation period.[1] | 1. Verify Stock Dissolution: Always ensure your DMSO stock is fully dissolved before each use. Visually inspect for precipitates.[1] 2. Perform a Solubility Check: Before a large experiment, incubate your compound at its final concentration in the assay media for the full duration of the experiment and visually check for precipitation.[1] |
| Observed cytotoxicity is higher than expected or not dose-dependent. | The solvent (DMSO) or a solubility enhancer may be causing cytotoxicity, or the compound is precipitating at higher concentrations, leading to misleading results.[1] | 1. Run Vehicle Controls: Always include a control with the highest concentration of DMSO or other excipients used in your experiment to measure solvent-induced toxicity.[1] 2. Check for Precipitation: Visually inspect the wells of your assay plate (e.g., with a microscope) for compound precipitation, which can cause physical stress to cells. |
Solubility Enhancement Strategies
The following table summarizes common solubilization techniques. About 40% of approved drugs and nearly 90% of drug candidates are poorly water-soluble.[8]
| Method | Mechanism of Action | Common Agents | Considerations |
| Co-solvency | A water-miscible organic solvent is added to the aqueous phase to reduce the polarity of the solvent, increasing the solubility of nonpolar compounds.[9] | DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)[9][10] | Potential for solvent toxicity in bioassays.[2] Risk of precipitation upon dilution.[2] |
| pH Modification | For ionizable compounds, adjusting the pH of the solution can convert the drug into a more soluble salt form.[2] | Buffers (e.g., citrate, phosphate), acids, bases. | Only applicable to drugs with ionizable groups.[9] The use of non-physiological pH can cause toxicity.[2] |
| Use of Surfactants | Amphiphilic molecules that form micelles, encapsulating hydrophobic compounds and increasing their apparent solubility in water.[2][9] | Polysorbates (Tween 20, Tween 80), Sodium Dodecyl Sulfate (SDS).[9][11] | Can interfere with assays and may be toxic to cells at higher concentrations.[9] |
| Complexation | A complexing agent forms a soluble, non-covalent complex with the drug molecule. | Cyclodextrins (e.g., HP-β-CD), Urea.[1][12] | Can alter the free concentration of the drug, potentially affecting its activity. Requires careful selection of the appropriate agent. |
| Solid Dispersions | The drug is dispersed in a highly soluble, hydrophilic solid matrix, which can enhance dissolution.[13] | Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs). | More common for oral formulations but can be adapted for preparing assay solutions.[13] |
Experimental Protocols
Protocol 1: Preparation of a Thiourea Derivative Stock Solution
Objective: To prepare a high-concentration stock solution of a thiourea derivative in DMSO.
Materials:
-
Thiourea derivative powder
-
100% Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Weigh the required amount of the thiourea derivative to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Add the appropriate volume of 100% DMSO to the vial.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.[5]
-
Alternatively, place the vial in a sonicator bath for 5-15 minutes.[5]
-
Once fully dissolved, store the stock solution at -20°C or -80°C, protected from light and moisture. Note that some compounds may precipitate during freeze-thaw cycles.[6]
Protocol 2: Kinetic Solubility Assay by Light Scattering
Objective: To determine the kinetic solubility of a thiourea derivative in an aqueous buffer to identify the concentration at which precipitation occurs.
Materials:
-
10 mM stock solution of the thiourea derivative in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Add 198 µL of the assay buffer to a series of wells in the 96-well plate.
-
Prepare a serial dilution of your DMSO stock. For example, add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.[1]
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, and so on.[1]
-
Include a "buffer + DMSO only" well as a negative control.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[1]
-
Measure the light scattering from any precipitate using a plate reader. This can be done by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer.[1]
-
The concentration at which the signal significantly increases above the background is the approximate kinetic solubility limit.
Visual Guides
Experimental Workflow
This diagram outlines the general workflow for preparing and testing a thiourea derivative in a bioassay.
Caption: Workflow for preparing and testing thiourea derivatives.
Troubleshooting Decision Tree
Use this decision tree to select a solubility enhancement strategy when your compound precipitates in the assay medium.
Caption: Decision tree for solubility troubleshooting.
Representative Signaling Pathway
Many thiourea derivatives act as kinase inhibitors.[14][15][16] This diagram shows a simplified representation of a kinase signaling pathway (e.g., MAPK/ERK) that could be targeted by a thiourea derivative.
Caption: Thiourea derivative inhibiting the RAF-MEK-ERK pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. A Computational Study on Thiourea Analogs as Potent MK-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 1-(2-Fluorophenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 1-(2-fluorophenyl)thiourea. All recommendations are based on established principles of forced degradation studies for N-arylthiourea derivatives and general guidelines for pharmaceutical stability testing.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the stability testing of this compound.
| Problem | Potential Cause(s) | Suggested Solutions |
| Unexpected Peaks in HPLC Chromatogram | 1. Formation of degradation products. 2. Presence of impurities in the starting material. 3. Contamination from solvents or glassware. | 1. Compare the chromatogram with that of an unstressed sample to identify new peaks. The primary degradation products are likely to be 1-(2-fluorophenyl)urea and the corresponding carbodiimide. 2. Analyze the initial, unstressed sample to confirm its purity. 3. Run a blank injection (mobile phase only) to check for solvent-related peaks. Ensure meticulous cleaning of all glassware. |
| Significant Loss of this compound Peak Area in All Samples | 1. System suitability failure (e.g., injector issue, detector malfunction). 2. Adsorption of the compound onto sample vials or HPLC column. 3. Widespread degradation due to overly harsh stress conditions. | 1. Perform system suitability tests (e.g., check for reproducibility of retention time and peak area of a standard). 2. Use silanized glass vials and ensure the column is properly conditioned. 3. Reduce the duration or concentration of the stressor (e.g., use 0.1 M HCl instead of 1 M HCl, or reduce heating time). A target degradation of 5-20% is generally recommended.[1] |
| Inconsistent Degradation Results Between Replicate Experiments | 1. Inhomogeneous sample preparation. 2. Fluctuations in experimental conditions (e.g., temperature, light intensity). 3. Variability in the preparation of stress agents (e.g., concentration of H₂O₂). | 1. Ensure the sample is completely dissolved and thoroughly mixed before aliquoting for different stress conditions. 2. Precisely control and monitor the experimental parameters for each replicate. For photostability, ensure consistent light exposure for all samples. 3. Prepare fresh solutions of stress agents for each experiment. |
| No Degradation Observed Under a Specific Stress Condition | 1. The compound is stable under the applied conditions. 2. The stress condition is not harsh enough to induce degradation. | 1. This is a valid result and indicates the intrinsic stability of the molecule under that specific condition. 2. Increase the intensity of the stressor. For example, increase the temperature in 10°C increments, use a higher concentration of acid/base, or extend the exposure time.[2] |
| Physical Change in the Sample (e.g., Color Change, Precipitation) | 1. Formation of insoluble degradation products. 2. Reaction with excipients (if in a formulation). | 1. Document the physical changes. Attempt to dissolve the precipitate in a suitable solvent for analysis. 2. If working with a formulation, investigate potential interactions between this compound and the excipients. |
Frequently Asked Questions (FAQs)
1. What are the expected degradation pathways for this compound?
Based on the chemistry of thiourea derivatives, the primary degradation pathways for this compound under various stress conditions are expected to be:
-
Hydrolysis (Acidic and Basic): The thiourea moiety can be hydrolyzed to the corresponding urea derivative, 1-(2-fluorophenyl)urea, with the release of hydrogen sulfide.
-
Oxidation: Oxidizing agents like hydrogen peroxide can convert the thiourea to 1-(2-fluorophenyl)urea. Other potential oxidation products could involve modifications to the sulfur atom.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of 1-(2-fluorophenyl)carbodiimide, which may further convert to 1-(2-fluorophenyl)urea.[4] The presence of the fluorine atom on the aromatic ring is generally expected to improve photostability compared to non-fluorinated analogs.[4][5]
2. What are the typical conditions for a forced degradation study of this compound?
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80°C).[2]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.[2]
-
Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[3]
-
Thermal Degradation: Heating the solid compound at a temperature above that used for accelerated stability testing (e.g., 105°C).[7]
-
Photostability: Exposing the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
3. How can I quantify the degradation of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for quantifying the degradation of this compound.[8] This involves:
-
Developing an HPLC method that separates the parent compound from all its degradation products.
-
Calculating the percentage of degradation using the peak areas from the chromatograms of stressed and unstressed samples. The formula for calculating the percentage of the remaining parent compound is: % Remaining = (Peak Area of Stressed Sample / Peak Area of Unstressed Sample) * 100 % Degradation = 100 - % Remaining
4. What are the key parameters for a stability-indicating HPLC method for this compound?
A typical stability-indicating RP-HPLC method for an N-arylthiourea derivative would involve:
-
Column: A C18 column is commonly used.[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to achieve optimal separation of all degradation products.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 240-280 nm).
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[10]
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound under various forced degradation conditions. This data is illustrative and based on typical degradation patterns observed for related N-arylthiourea compounds. Actual results may vary.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time | Temperature | % Degradation of this compound | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | ~15% | 1-(2-Fluorophenyl)urea |
| 0.1 M NaOH | 8 h | 60°C | ~20% | 1-(2-Fluorophenyl)urea |
| 3% H₂O₂ | 24 h | Room Temp. | ~12% | 1-(2-Fluorophenyl)urea |
| Thermal (Solid) | 48 h | 105°C | ~8% | Minor unidentified products |
| Photolytic (ICH Q1B) | - | - | ~10% | 1-(2-Fluorophenyl)carbodiimide, 1-(2-Fluorophenyl)urea |
Table 2: Chromatographic Data for this compound and its Potential Degradation Products
| Compound | Retention Time (min) (Hypothetical) |
| 1-(2-Fluorophenyl)urea | 3.5 |
| This compound | 5.2 |
| 1-(2-Fluorophenyl)carbodiimide | 6.8 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 105°C for 48 hours. At specified time points, withdraw a sample, dissolve it in the solvent, and dilute it to a suitable concentration for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control. After exposure, dilute the samples appropriately for HPLC analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of water and keeping it at room temperature, protected from light.
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for identifying the source of unexpected peaks in an HPLC chromatogram.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. soeagra.com [soeagra.com]
- 10. eagleanalytical.com [eagleanalytical.com]
Technical Support Center: Refinement of Experimental Conditions for Thiourea Derivative Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of thiourea derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely utilized and generally high-yielding method.[1] The reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.[2]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of the carbonyl group in a urea derivative to a thiocarbonyl group.[1][4]
Q2: How do the electronic properties of substituents on the amine and isothiocyanate affect the reaction rate?
The electronic properties of both reactants significantly influence the reaction rate:
-
Amine Nucleophilicity: Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and react more slowly.[2][5]
-
Isothiocyanate Electrophilicity: Isothiocyanates with EWGs are more electrophilic and react faster. Those bearing EDGs are less electrophilic and therefore react more slowly.[2]
A combination of a weakly nucleophilic amine and a poorly electrophilic isothiocyanate can result in significantly longer reaction times.[2][6]
Q3: What are common side reactions observed during thiourea synthesis and how can they be minimized?
Common side reactions include:
-
Formation of symmetrical thiourea: This occurs when synthesizing an unsymmetrical thiourea, where the in-situ generated isothiocyanate reacts with the starting amine. To minimize this, a two-step, one-pot method is recommended, where the second amine is added only after the complete formation of the isothiocyanate.[1]
-
N-Acylurea formation: This can happen if carbodiimide reagents are used, through the rearrangement of an O-acylisourea intermediate. It is crucial to ensure reactants are free from carboxylic acid contaminants.[1]
-
Hydrolysis of thiourea: The presence of water, particularly under acidic or basic conditions with heating, can lead to hydrolysis.[1] Employing anhydrous reaction conditions and performing the workup at a low temperature can mitigate this.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in Thiourea Synthesis
A low or nonexistent yield can be attributed to several factors, primarily the reactivity of the starting materials and the reaction conditions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduction of side products resulting from isothiocyanate decomposition.[1] |
| Low amine nucleophilicity | For weakly nucleophilic amines (e.g., those with electron-withdrawing groups like 4-nitroaniline), consider adding a non-nucleophilic base such as triethylamine to activate the amine.[1] In some cases, a stronger base or a phase transfer catalyst may be necessary.[1][5] Alternatively, a more reactive thioacylating agent like thiophosgene could be used, with appropriate safety precautions.[5][7] | Enhanced reaction rate and higher yield.[1] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time.[1] Microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product.[1] |
| Poor starting material quality | Ensure the purity and stability of all reactants, especially if the isothiocyanate is not freshly prepared.[7] | Consistent and reproducible reaction outcomes. |
Problem 2: Difficulty in Product Purification
Contamination with unreacted starting materials or side products is a common issue.
| Impurity/Issue | Purification Strategy |
| Unreacted Amine/Isothiocyanate | These can often be removed by washing with a dilute acid or base during the workup, or by column chromatography.[7] |
| Side Products with Similar Polarity | Column chromatography is a versatile method for separating the desired product from impurities with similar polarities.[7] A wide range of stationary and mobile phases can be used to optimize the separation.[7] |
| Product Precipitation | If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[7] |
| Product in Solution | Extraction with a suitable solvent can be employed. The organic layer can then be washed with brine or a mild acidic/basic solution to remove impurities.[7] Recrystallization from an appropriate solvent is also a powerful purification technique for solid products.[2] |
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)
This data illustrates that for the synthesis of thiourea from urea and Lawesson's reagent, the yield increases with temperature up to an optimal point, after which side reactions or product decomposition may cause the yield to decrease.[4]
| Temperature (°C) | Reaction Time (h) | Mass Ratio (Urea:Lawesson's Reagent) | Yield (%) |
| 60 | 4 | 1:2.3 | ~35 |
| 70 | 4 | 1:2.3 | ~45 |
| 75 | 3.5 | 1:2 | 62.37 |
| 80 | 4 | 1:2.3 | ~40 |
Note: The optimal conditions found were a reaction time of 3.5 hours, a temperature of 75°C, and a mass ratio of urea to Lawesson's reagent of 2:1, resulting in an average yield of 62.37% over five experiments.[4]
Table 2: Effect of Reactant Molar Ratio on Yield (Urea + Lawesson's Reagent)
| Mass Ratio (Lawesson's Reagent:Urea) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 3.2:1 | 4 | 70 | ~20 |
| 2.7:1 | 4 | 70 | ~30 |
| 2.3:1 | 4 | 70 | ~40 |
| 2:1 | 4 | 70 | 47.18 |
| 1:1 | 4 | 70 | ~25 |
Data indicates that as the mass ratio of Lawesson's reagent to urea was decreased to 2:1, the yield of thiourea significantly increased.[4]
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas from an Isothiocyanate and an Amine
Materials:
-
Primary or secondary amine
-
Isothiocyanate
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)[1]
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine (1.0 equivalent) in a suitable anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.[1]
-
Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be performed dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
If the product precipitates, it can be collected by filtration. If not, the crude product can be purified by recrystallization or column chromatography.[1]
Protocol 2: Purification by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent and heat the mixture to dissolve the solid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]
Visualizations
Caption: General experimental workflow for thiourea derivative synthesis.
Caption: Troubleshooting logic for low yield in thiourea synthesis.
References
Technical Support Center: Overcoming Common Issues in Thiourea Synthesis and Workup
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis and workup of thioureas.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of thiourea and its derivatives.
Synthesis Phase
Q1: My thiourea synthesis is resulting in a very low yield or no product at all. What are the potential causes and solutions?
Low or no yield in thiourea synthesis can be attributed to several factors, primarily related to the reactivity of your starting materials and the reaction conditions.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of the Amine | For amines with electron-withdrawing groups (e.g., 4-nitroaniline), which are weakly nucleophilic, consider increasing the reaction temperature or using a stronger base to activate the amine.[1] Alternatively, a more reactive thioacylating agent like thiophosgene can be used, though caution is advised due to its toxicity.[1] |
| Instability of Isothiocyanate | Isothiocyanates can degrade, especially if not fresh or properly stored. It is recommended to use freshly prepared or purified isothiocyanate. Storing them in a cool, dark, and dry environment is crucial. In-situ generation of the isothiocyanate can also be an effective strategy to avoid decomposition.[1] |
| Steric Hindrance | Bulky substituents on either the amine or the isothiocyanate can impede the reaction. Increasing the reaction temperature or prolonging the reaction time can help overcome this barrier. Microwave irradiation has also been shown to be effective in such cases.[1] |
| Decomposition of Intermediates | In syntheses using carbon disulfide, the dithiocarbamate intermediate can decompose. Careful control of temperature and reaction time is important. The addition of a coupling reagent may facilitate the conversion to the desired thiourea.[1] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or adding a slight excess of the more stable reactant to drive the reaction to completion.[1] |
Q2: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
Byproduct formation is a common issue and is highly dependent on the chosen synthetic route.
Common Byproducts and Their Mitigation:
| Byproduct | Typical Cause | Mitigation Strategy |
| Symmetrical N,N'-disubstituted Thiourea | When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide (with in-situ isothiocyanate generation), the intermediate isothiocyanate can react with the starting amine. | Carefully control the stoichiometry. A two-step, one-pot approach where the isothiocyanate is formed first before the addition of the second amine is often effective.[1] |
| Lawesson's Reagent Byproducts | The use of Lawesson's reagent for thionation of ureas produces phosphorus-containing byproducts that can be difficult to remove by chromatography. | A workup procedure involving treatment with ethanol or ethylene glycol can decompose these byproducts into more easily separable compounds.[1] |
| Dicyandiamide | In the industrial calcium cyanamide process, dicyandiamide can form in alkaline conditions. | Careful control of pH and reaction conditions is necessary. |
| Hydrolysis Products | Thioureas can hydrolyze to ammonia and carbon dioxide in the presence of water, especially under acidic or basic conditions and with heat. | Ensure anhydrous reaction conditions and perform the workup at a lower temperature if possible.[2] |
Logical Workflow for Troubleshooting Low Yield
References
Technical Support Center: Optimization of Bioassay Protocols for Fluorinated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing bioassay protocols for fluorinated compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with fluorinated compounds, presented in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Question: My fluorinated compound shows lower than expected potency or inconsistent results in my cell-based assay. What could be the cause?
-
Answer: Several factors related to the unique properties of fluorinated compounds could be at play:
-
Poor Solubility: Fluorination can significantly decrease aqueous solubility.[1][2] Your compound may be precipitating in the assay medium, reducing the effective concentration. Visual inspection for precipitation is a first step. Consider using a different solvent or adding solubilizing agents like Triton X-100, but be sure to test for solvent effects on your cells.[3]
-
Cell Membrane Permeability: While fluorination can sometimes enhance membrane permeability, this is not always the case.[4][5] The effect is dependent on the specific fluorination motif and the overall molecular structure.[6][7] If your target is intracellular, poor permeability could be limiting the compound's access. A permeability assay may be necessary to investigate this.
-
Compound Adsorption: Highly fluorinated compounds can be "lipophobic" and may adsorb to plasticware, depleting the effective concentration in the assay well. Using low-adsorption plates can help mitigate this.
-
Efflux Pump Activity: Fluorination can sometimes increase a compound's susceptibility to efflux by transporters like P-glycoprotein (P-gp), which actively pump compounds out of the cell.[8] This can be investigated using cell lines with and without efflux pump expression or by using known efflux pump inhibitors.
-
Issue 2: High background or false positives in fluorescence-based assays.
-
Question: I'm observing a high background signal or apparent activity in my fluorescence-based assay when testing my fluorinated compound. How can I troubleshoot this?
-
Answer: Fluorinated compounds can interfere with fluorescence-based readouts:
-
Autofluorescence: Some fluorinated compounds are intrinsically fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.[4] It is crucial to run a control with the compound alone in the assay buffer to check for autofluorescence.
-
Fluorescence Quenching: Conversely, the compound might be quenching the fluorescence signal of your reporter molecule, leading to a false positive in inhibition assays.[3] This can be tested by measuring the fluorescence of the free fluorophore in the presence and absence of your compound.
-
Light Scattering: Poorly soluble compounds can form precipitates that scatter light, leading to inaccurate fluorescence readings.[3] Visual inspection and solubility checks are important.
-
Issue 3: Discrepancies between biochemical and cell-based assay results.
-
Question: My fluorinated compound is potent in a biochemical (e.g., enzyme inhibition) assay but shows little to no activity in a cell-based assay. Why might this be?
-
Answer: This is a common challenge and often points to issues with the compound's behavior in a cellular context:
-
Cell Permeability: As mentioned, the compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form. While fluorination often increases metabolic stability, this is not a universal rule and depends on the position of the fluorine atom(s).[9][10]
-
Efflux: The compound could be a substrate for efflux pumps, preventing it from accumulating to an effective intracellular concentration.[8]
-
Off-Target Effects: In a cellular environment, the compound may have off-target effects that counteract its intended activity or cause general cytotoxicity.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: Why is fluorination a common strategy in drug design?
-
A1: Incorporating fluorine into a molecule can favorably modulate its physicochemical and pharmacological properties. This includes increasing metabolic stability by blocking sites of metabolism, enhancing binding affinity to the target protein, and altering lipophilicity and membrane permeability.[4][11][12]
-
-
Q2: Does fluorination always improve a compound's properties?
-
A2: No. The effects of fluorination are highly dependent on the number of fluorine atoms, their position in the molecule, and the overall molecular context. While often beneficial, fluorination can sometimes negatively impact solubility, permeability, or introduce unforeseen off-target effects.[7]
-
Assay-Specific Questions
-
Q3: How can I improve the solubility of my fluorinated compound in an aqueous assay buffer?
-
A3: Strategies include using co-solvents like DMSO (though concentrations should be kept low and consistent), employing solubilizing agents such as certain detergents (e.g., Triton X-100), or using specialized formulation techniques.[3] However, it's critical to run appropriate controls to ensure these additives do not interfere with the assay.[13]
-
-
Q4: What are the key considerations when performing a metabolic stability assay with a fluorinated compound?
-
A4: The primary consideration is to have a robust analytical method, typically LC-MS/MS, to accurately quantify the parent compound over time. It's also important to include both the fluorinated compound and its non-fluorinated analog if available to directly assess the impact of fluorination.[9][10] A standard protocol involves incubating the compound with liver microsomes and a NADPH regenerating system.[10]
-
Data Presentation
Table 1: Impact of Fluorination on Metabolic Stability
| Compound Pair | Fluorination Site | Half-life (t½) in Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Compound A | Non-fluorinated | 15 | 46.2 | [9][10] |
| Fluoro-Compound A | para-fluoro on phenyl ring | 45 | 15.4 | [9][10] |
| Compound B | Non-fluorinated | 22 | 31.5 | [9][10] |
| Fluoro-Compound B | Trifluoromethyl group | > 60 | < 11.6 | [9][10] |
Table 2: Influence of Fluorination on Lipophilicity and Membrane Permeability
| Compound | logP (Octanol-Water) | logKp (Membrane Partitioning) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| Parent Compound | 2.5 | 1.8 | 5.2 | [6][7] |
| Monofluoro-analog | 2.8 | 2.1 | 7.8 | [6][7] |
| Trifluoromethyl-analog | 3.5 | 2.9 | 12.5 | [6][7] |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol assesses the effect of a fluorinated compound on cell viability by measuring the metabolic activity of living cells.
-
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
Fluorinated test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Plate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the fluorinated compound in culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2]
-
Add solubilization solution to each well to dissolve the formazan crystals.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines the rate at which a fluorinated compound is metabolized by liver enzymes.
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Fluorinated test compound
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile for reaction termination
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound in buffer.
-
In a 96-well plate, add liver microsomes to the phosphate buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.[10]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural log of the percentage of compound remaining versus time to determine the elimination rate constant and calculate the half-life (t½).[9]
-
3. Parallel Artificial Membrane Permeability Assay (PAMPA)
This non-cell-based assay assesses the passive permeability of a fluorinated compound.
-
Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-coated filter)
-
Fluorinated test compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Analytical system (e.g., LC-MS/MS or UV-Vis spectrophotometer)
-
-
Procedure:
-
Dissolve the test compound in PBS to create the donor solution.
-
Add the donor solution to the wells of the donor plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the acceptor plate onto the donor plate, creating a "sandwich".
-
Incubate at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Papp).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent bioassay results.
Caption: Experimental workflow for in vitro microsomal stability assay.
References
- 1. promega.com [promega.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. advanceseng.com [advanceseng.com]
- 6. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unlocking Potential: A Comparative Analysis of the Antibacterial Efficacy of Thiourea Derivatives
Thiourea derivatives have emerged as a promising class of compounds in the relentless search for novel antibacterial agents to combat the growing threat of antimicrobial resistance. Their structural versatility allows for a wide range of chemical modifications, leading to potent activity against various bacterial pathogens, including drug-resistant strains. This guide provides a comparative analysis of the antibacterial efficacy of several thiourea derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this critical field.
Comparative Antibacterial Activity
The antibacterial efficacy of thiourea derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of various thiourea derivatives against a panel of Gram-positive and Gram-negative bacteria, as reported in recent studies.
| Derivative/Compound | Target Bacteria | MIC (µg/mL) | Reference |
| Thiourea Derivatives (General) | Gram-positive & Gram-negative bacteria | 0.78–3.125 | [1] |
| Fluorinated pyridine derivative 4a | Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | 1.95 - 15.63 | [2] |
| Thiadiazole derivative 4c & Coumarin derivative 4d | Gram-positive bacteria | Selective activity | [2] |
| TD4 | Methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, Enterococcus faecalis | 2–16 | [3] |
| N-phenyl- and N-benzoylthiourea derivatives | Gram-positive bacteria and fungi | Selective activity | [4] |
| Thiourea 2a (with trifluoromethyl groups) | Klebsiella pneumoniae, Escherichia coli, Salmonella typhi, Micrococcus luteus | Concentration-dependent | [4] |
| Thiourea derivatives with saccharide scaffold | Broad-spectrum activity | Not specified | [4] |
| Thiouracil derivatives 7c, 7m, 7u, 7v | Salmonella typhimurium, Staphylococcus aureus, Bacillus subtilis, Dysentery bacillus, Escherichia coli | Promising activity | [5] |
| 1-morpholinyl 3-phenyl thiourea metal complexes | E. coli, S. aureus, K. pneumoniae | Strong activity | [6] |
| Compound 2 (developed by Sumaira et al.) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [6] |
Experimental Protocols
The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The most common method cited in the literature for evaluating thiourea derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- A few colonies are then transferred to a sterile saline solution.
- The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Thiourea Derivative Solutions:
- The thiourea derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted compound is inoculated with the prepared bacterial suspension.
- Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the thiourea derivative at which no visible bacterial growth is observed.
Mechanisms of Antibacterial Action
Thiourea derivatives exhibit their antibacterial effects through various mechanisms, often by targeting essential bacterial enzymes and cellular processes.[7][8]
Inhibition of Bacterial Enzymes
Several studies have shown that thiourea derivatives can inhibit key bacterial enzymes involved in DNA replication and cell wall synthesis.[7][9] Molecular docking studies have predicted that these compounds can bind to the active sites of enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.[7][10] Another target is the enoyl-acyl carrier protein (ACP) reductase (FabI), an enzyme essential for fatty acid biosynthesis and thus, bacterial membrane integrity.[7]
Figure 1. Inhibition of key bacterial enzymes by thiourea derivatives.
Disruption of Cellular Homeostasis
A recent study on a specific thiourea derivative, TD4, revealed a novel mechanism of action against MRSA. TD4 was found to disrupt the integrity of the bacterial cell wall by destroying the NAD+/NADH homeostasis.[3] This disruption of the cellular redox balance is a critical blow to bacterial metabolism and survival.
Figure 2. Disruption of NAD+/NADH homeostasis by a thiourea derivative.
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of thiourea derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.[7]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2), trifluoromethyl (-CF3), and halogens, on the phenyl ring often enhances antibacterial activity.[7][10] These groups can improve the compound's ability to penetrate bacterial membranes and inhibit target enzymes.
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance, by adding alkyl chains, can lead to better disruption of the bacterial membrane.[10]
-
Hybrid Molecules: Combining the thiourea scaffold with other bioactive moieties, such as thiazoles, sulfonamides, or saccharides, has proven to be an effective strategy for developing potent antibacterial agents with broad-spectrum activity.[1][2][4]
Figure 3. Structure-activity relationship logic for thiourea derivatives.
Conclusion
Thiourea derivatives represent a versatile and promising platform for the development of new antibacterial drugs. The data presented in this guide highlights their potential to combat a range of bacterial pathogens, including those resistant to current antibiotics. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial in designing next-generation thiourea-based therapeutics with improved efficacy and selectivity. Further research focusing on optimizing their pharmacokinetic and toxicological profiles will be essential to translate their in vitro potential into clinical success.
References
- 1. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. youtube.com [youtube.com]
- 9. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 10. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
The Enzyme Inhibitory Profile of 1-(2-Fluorophenyl)thiourea: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Enzyme Inhibition Data
The inhibitory potential of fluorophenyl thiourea derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, comparing the activity of a close analog, 4-fluorophenyl thiourea, with standard inhibitors.
| Enzyme | Inhibitor | IC50 / Ki |
| α-Amylase | 4-Fluorophenyl thiourea | 53.307 nM[1] |
| Acarbose (Standard) | Various (μM to mM range) | |
| α-Glucosidase | 4-Fluorophenyl thiourea | 24.928 nM[1] |
| Acarbose (Standard) | Various (μM range) | |
| Urease | Thiourea (Standard) | ~21.0 µM[2] |
| Acetohydroxamic acid (Standard) | ~27.0 µM | |
| Carbonic Anhydrase I (hCA I) | Acetazolamide (Standard) | Various (nM to µM range) |
| Other Thiourea Derivatives | Kᵢ in the range of 3.4-73.6 μM[3] | |
| Carbonic Anhydrase II (hCA II) | Acetazolamide (Standard) | Various (nM range) |
| Other Thiourea Derivatives | Kᵢ in the range of 8.7-144.2 μM[3] | |
| Tyrosinase | Kojic Acid (Standard) | IC50 in the range of 10-300 µM[4] |
| Thioacetazone & Ambazone (Thiourea-containing drugs) | IC50 of 14 µM and 15 µM, respectively[5] |
Note: The IC50 and Ki values for standard inhibitors can vary depending on the specific assay conditions. The data for fluorophenyl thiourea derivatives against α-amylase and α-glycosidase pertains to the 4-fluoro isomer, a close structural analog of 1-(2-fluorophenyl)thiourea.
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
α-Amylase Inhibition Assay (DNSA Method)
This assay is a colorimetric method used to determine the α-amylase inhibitory activity of a compound.
Workflow for α-Amylase Inhibition Assay
Caption: Workflow for the α-amylase inhibition assay using the DNSA method.
Materials:
-
α-Amylase enzyme
-
Soluble starch
-
This compound or other test compounds
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Sodium phosphate buffer (pH 6.9)
-
Acarbose (positive control)
Procedure:
-
Prepare a solution of α-amylase in sodium phosphate buffer.
-
Prepare a 1% (w/v) starch solution in the same buffer.
-
Prepare various concentrations of the test compound and the standard inhibitor.
-
In a test tube, mix the enzyme solution with the test compound solution and pre-incubate for 10 minutes at 37°C.
-
Add the starch solution to initiate the reaction and incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding the DNSA reagent.
-
Boil the mixture for 5-15 minutes, then cool to room temperature.
-
Measure the absorbance of the resulting solution at 540 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Glucosidase Inhibition Assay (pNPG Method)
This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the α-glucosidase inhibition assay using the pNPG method.
Materials:
-
α-Glucosidase enzyme
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound or other test compounds
-
Sodium carbonate (Na2CO3) solution
-
Phosphate buffer (pH 6.8)
-
Acarbose (positive control)
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in the same buffer.
-
Prepare various concentrations of the test compound and the standard inhibitor.
-
In a 96-well plate, mix the enzyme solution with the test compound solution and pre-incubate for 10 minutes at 37°C.
-
Add the pNPG solution to initiate the reaction and incubate for 20 minutes at 37°C.
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control.
-
The IC50 value is determined from a plot of inhibition percentage against inhibitor concentration.
Urease Inhibition Assay
This assay typically measures the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Urease enzyme (e.g., from Jack bean)
-
Urea
-
This compound or other test compounds
-
Reagents for ammonia quantification (e.g., phenol-hypochlorite method)
-
Phosphate buffer
-
Thiourea or Acetohydroxamic acid (positive control)
Procedure:
-
Prepare a solution of urease in phosphate buffer.
-
Prepare a solution of urea in the same buffer.
-
Prepare various concentrations of the test compound and the standard inhibitor.
-
Mix the enzyme solution with the test compound solution and pre-incubate.
-
Add the urea solution to start the reaction and incubate.
-
Stop the reaction and measure the amount of ammonia produced using a suitable colorimetric method.
-
Calculate the percentage of inhibition and determine the IC50 value.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against carbonic anhydrase is often determined by measuring the inhibition of the esterase activity of the enzyme.
Materials:
-
Carbonic anhydrase isoenzymes (e.g., hCA I, hCA II)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
This compound or other test compounds
-
Buffer (e.g., Tris-HCl)
-
Acetazolamide (positive control)
Procedure:
-
Prepare solutions of the carbonic anhydrase isoenzymes in buffer.
-
Prepare a solution of p-NPA.
-
Prepare various concentrations of the test compound and the standard inhibitor.
-
Mix the enzyme solution with the test compound solution.
-
Initiate the reaction by adding the p-NPA solution.
-
Monitor the formation of p-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).
-
Calculate the percentage of inhibition and determine the Ki value.
Biological Pathways
Insulin Signaling Pathway
Inhibition of α-amylase and α-glucosidase reduces the rate of carbohydrate digestion, leading to a slower and lower rise in postprandial blood glucose levels. This, in turn, modulates the insulin signaling pathway.
Caption: Inhibition of α-amylase and α-glucosidase slows glucose absorption, reducing the stimulus for insulin secretion and subsequent signaling.
Urease Inhibition and Nitrogen Metabolism
Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. In pathogenic bacteria, this activity is crucial for survival in acidic environments and for acquiring nitrogen. Inhibition of urease can disrupt these processes.
Caption: Urease inhibitors block the production of ammonia, thereby impairing bacterial survival in acidic conditions and limiting a key nitrogen source.[1]
Carbonic Anhydrase Inhibition and pH Regulation
Carbonic anhydrases play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes can disrupt this balance.[6][7][8]
Caption: Inhibition of carbonic anhydrase disrupts the rapid interconversion of CO2 and bicarbonate, leading to altered pH and ion transport.[6][7][9]
References
- 1. Urease Activity Represents an Alternative Pathway for Mycobacterium tuberculosis Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking a Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of Thiourea Derivatives
Thiourea derivatives have emerged as a highly versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The nuanced relationship between the chemical structure of these compounds and their therapeutic efficacy is a subject of intense investigation. This guide provides a comparative analysis of the structure-activity relationships (SAR) in different classes of thiourea derivatives, with a focus on their anticancer and antimicrobial activities. By presenting quantitative data from key studies, detailing experimental protocols, and visualizing critical pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate this promising area of research.
Anticancer Activity of Thiourea Derivatives: A Comparative Analysis
Thiourea derivatives have shown significant potential as anticancer agents, with numerous studies exploring their efficacy against various cancer cell lines.[1][2] The cytotoxic activity of these compounds is profoundly influenced by the nature and position of substituents on the thiourea core.
The following table summarizes the in vitro anticancer activities of representative thiourea derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological function, is presented.
| Compound | Substituent(s) | Target Cell Line | IC50 (µM) | Reference |
| Compound 1 | 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast Cancer) | 25.8 | |
| MDA-MB-231 (Breast Cancer) | 54.3 | [2] | ||
| Compound 2 | N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | HeLa (Cervical Cancer) | - | [2] |
| Compound 3 | bis-benzo[d][3]dioxol-5-yl thiourea with para-phenylene linker | HepG2 (Liver Cancer) | 2.4 | [4] |
| HCT116 (Colon Cancer) | 1.5 | [4] | ||
| MCF-7 (Breast Cancer) | 4.5 | [4] | ||
| Compound 4 | 1-aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast Cancer) | 1.3 | [4] |
| SkBR3 (Breast Cancer) | 0.7 | [4] | ||
| Compound 5 | Chiral thiourea derivative (7d) | Colon Cancer, Melanoma, Ovarian Cancer, Breast Cancer Subpanels | Higher activity than 5-fluorouracil | [5] |
Key SAR Insights for Anticancer Activity:
-
Aromatic and Heterocyclic Moieties: The incorporation of aromatic and heterocyclic rings, such as benzimidazole and pyridine, can significantly enhance anticancer activity.[2][4]
-
Substituent Effects: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings can modulate the cytotoxic potency.[2]
-
Linker Nature: In bis-thiourea derivatives, the nature of the linker between the thiourea moieties plays a crucial role in determining cytotoxicity. For instance, a para-phenylene linker has been shown to significantly improve antitumor activity.[4]
-
Stereochemistry: The stereochemistry of chiral centers within the thiourea derivative can influence the tumor growth inhibitory activity, highlighting the importance of stereoisomerism in drug design.[5]
Antimicrobial Activity of Thiourea Derivatives
Thiourea derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[6] The structural features that govern their antimicrobial efficacy often differ from those that confer anticancer activity.
The following table presents the minimum inhibitory concentration (MIC) values for selected thiourea derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Substituent(s) | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6 | Thiourea derivative with aromatic/alkyl aromatic isothiocyanate | Mycobacterium tuberculosis H37Rv | <10 | [6] |
| Compound 7 | Thiourea-uracil derivative (TUU-05) | Aspergillus niger | 7.5 ± 2.11 | [7] |
| Compound 8 | Thiourea-uracil derivative (TUU-08) | Aspergillus niger | 7.5 ± 2.11 | [7] |
| Compound 9 | Thiazole-containing thiourea (4c, 4g, 4h) | Gram-positive and Gram-negative bacteria | 0.78–3.125 | [8] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like nitro, trifluoromethyl, and halogens on aromatic rings can enhance antibacterial activity by improving enzyme inhibition and bacterial membrane penetration.[6][8]
-
Heterocyclic Scaffolds: The incorporation of heterocyclic rings such as thiazole and uracil can lead to potent antimicrobial agents.[7][8] These moieties can interact with specific biological targets in microorganisms.
-
Hydrophobicity: Modifications that increase the hydrophobicity of the molecule can improve its selectivity and bioavailability, contributing to enhanced antimicrobial effects.[6]
-
Enzyme Inhibition: Many thiourea derivatives exert their antimicrobial action by inhibiting key bacterial enzymes such as DNA gyrase, topoisomerase IV, and dihydrofolate reductase.[6][8]
Experimental Protocols
MTT Assay for Anticancer Activity
The anticancer activity of the thiourea derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in an appropriate medium, typically supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC of the thiourea derivatives against various microbial strains is typically determined using the broth microdilution method.
-
Microbial Culture: The test microorganisms are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 10^5 CFU/mL).
-
Compound Dilution: Serial twofold dilutions of the thiourea derivatives are prepared in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
General Workflow for a Structure-Activity Relationship (SAR) Study
The following diagram illustrates the typical workflow for a SAR study, from the initial design and synthesis of compounds to the final identification of a lead candidate.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Signaling Pathway Inhibition by Anticancer Thiourea Derivatives
Many thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[9]
Caption: Inhibition of the EGFR signaling pathway by certain thiourea derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and stereochemistry-activity relationship of chiral thiourea derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, computational and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Corrosion Inhibition Efficiency of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of various thiourea derivatives based on experimental data from recent scientific literature. The information is intended to assist researchers in selecting suitable corrosion inhibitors and understanding their mechanisms of action.
Quantitative Performance Data of Thiourea Derivatives
The following table summarizes the corrosion inhibition efficiency and key electrochemical parameters of different thiourea derivatives on mild steel in acidic media. The data is compiled from various studies to provide a comparative overview.
| Inhibitor | Concentration | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) | Corrosion Current Density (Icorr) (μA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Reference |
| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ M | 1.0 M HCl | 60 | 98.96 | - | - | [1][2] |
| 10⁻³ M | 1.0 M HCl | 30 | - | 18.5 | 455.3 | [1][2] | |
| 10⁻⁴ M | 1.0 M HCl | 30 | - | 53.8 | 158.4 | [1][2] | |
| 10⁻⁵ M | 1.0 M HCl | 30 | - | 135.2 | 68.2 | [1][2] | |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ M | 1.0 M HCl | 60 | 92.65 | - | - | [1][2] |
| 10⁻³ M | 1.0 M HCl | 30 | - | 215.3 | 48.7 | [1][2] | |
| 10⁻⁴ M | 1.0 M HCl | 30 | - | 225.1 | 47.2 | [1][2] | |
| 10⁻⁵ M | 1.0 M HCl | 30 | - | 230.4 | 46.5 | [1][2] | |
| Thiocarbanilide | 0.5 g/L | 1 M H₂SO₄ | Ambient | >70 | - | - | [3] |
| 0.5 g/L | 1 M HCl | Ambient | >80 | - | - | [3] | |
| N,N'-diethylthiourea | - | 1 N H₂SO₄ | 40 | - | - | - | [4] |
| Allylthiourea | - | 1 N H₂SO₄ | 40 | - | - | - | [4][5] |
| 1,3-diphenyl-2-thiourea | - | Dilute Acid | - | - | - | - | [6][7] |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | - | HCl | - | 81 | - | - | [8] |
| 1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPPMT) | 1000 ppm | 0.5 M H₂SO₄ | 30 | 95.8 | - | 1346 | [9] |
| 50 ppm | 0.5 M H₂SO₄ | 30 | 76.9 | - | 192 | [9] | |
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | 1000 ppm | 0.5 M H₂SO₄ | 30 | 96.5 | - | 1625 | [9] |
| 50 ppm | 0.5 M H₂SO₄ | 30 | 80.2 | - | 224 | [9] |
Note: "-" indicates that the data was not specified in the cited source.
Experimental Protocols
The data presented in this guide were obtained using standard electrochemical techniques. The general methodologies are outlined below. For specific parameters, please refer to the cited literature.
Materials and Electrode Preparation
-
Working Electrode: Mild steel specimens with a typical composition (e.g., C: 0.15%, Mn: 0.5%, P: 0.05%, S: 0.05%, Fe: balance) were used as the working electrode. The exposed surface area was controlled, and the remaining area was insulated.
-
Surface Preparation: Before each experiment, the mild steel surface was mechanically polished with a series of silicon carbide (SiC) papers of different grades, followed by rinsing with distilled water and acetone, and finally dried.
-
Corrosive Solutions: The corrosive media were prepared by diluting analytical grade HCl or H₂SO₄ with distilled water to the desired concentrations (e.g., 1.0 M HCl or 0.5 M H₂SO₄).
-
Inhibitor Solutions: The thiourea derivatives were dissolved in the corrosive solution at various concentrations.
Electrochemical Measurements
A standard three-electrode cell was used for all electrochemical experiments, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization (PDP): The potentiodynamic polarization curves were recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the open circuit potential (OCP) at a constant scan rate (e.g., 1 mV/s). The corrosion current density (Icorr) and corrosion potential (Ecorr) were determined by Tafel extrapolation of the cathodic and anodic curves. The inhibition efficiency (IE%) was calculated using the following equation:
IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100
where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements were performed at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV). The impedance data were analyzed by fitting to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) was calculated from the Rct values using the following equation:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Mechanism of Corrosion Inhibition by Thiourea Derivatives
The corrosion inhibition by thiourea derivatives is primarily attributed to their adsorption on the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[4] The following diagram illustrates the general mechanism.
Caption: General mechanism of corrosion inhibition by thiourea derivatives.
The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms of the inhibitor and the metal's d-orbitals). The presence of nitrogen and sulfur atoms, along with pi-electrons in the aromatic rings of some derivatives, facilitates strong adsorption onto the metal surface.[4] This protective film acts as a barrier, hindering both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, thereby reducing the overall corrosion rate. The structure of the thiourea derivative, including the nature of its substituent groups, significantly influences its adsorption characteristics and, consequently, its inhibition efficiency.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. content.ampp.org [content.ampp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. materials.international [materials.international]
A Comparative Guide to the In Vitro and In Vivo Activity of 1-(2-Fluorophenyl)thiourea and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 1-(2-fluorophenyl)thiourea and related thiourea derivatives. Due to the limited availability of direct in vivo studies on this compound, this guide leverages data from closely related fluorophenyl thiourea compounds and presents a case study on the thiourea derivative TD4 to illustrate the correlation between laboratory and whole-organism findings.
In Vitro Activity of Fluorophenyl Thiourea Derivatives
Thiourea derivatives containing a fluorophenyl moiety have demonstrated a wide range of biological activities in laboratory settings. These activities primarily include enzyme inhibition, antimicrobial effects, and anticancer properties. The fluorine atom's high electronegativity can enhance the molecule's metabolic stability and binding affinity to biological targets.
Enzyme Inhibition
Fluorophenyl thiourea derivatives have been evaluated for their inhibitory effects on various enzymes. A notable study investigated the potential of these compounds in the context of diabetes management by targeting key carbohydrate-metabolizing enzymes.
| Compound | Target Enzyme | IC50 (nM) |
| 4-Fluorophenyl thiourea | α-Amylase | 53.307 |
| 4-Fluorophenyl thiourea | α-Glycosidase | 24.928 |
Antimicrobial Activity
The antimicrobial properties of fluorophenyl thiourea derivatives have been explored against various bacterial and fungal strains. The presence of the fluorophenyl group is often associated with enhanced antimicrobial efficacy.
| Compound | Target Organism | Activity |
| 1-(2-Fluorophenyl)-3-(thiazol-2-yl)thiourea | Gram-positive & Gram-negative bacteria | Not specified |
| 1-(2-Fluorophenyl)-3-(4-chloro-3-nitrophenyl) thiourea | Not specified in available abstracts | Component of metal complexes with potential biological activity |
Anticancer Activity
Numerous thiourea derivatives have been investigated for their potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) |
| N,N'-Diarylthiourea derivatives | MCF-7 (Breast Cancer) | Varies (e.g., 338 µM for one derivative) |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivatives | MCF-7, SkBR3 (Breast Cancer) | 1.3 µM, 0.7 µM respectively |
Experimental Protocols: In Vitro Assays
Enzyme Inhibition Assay (α-Amylase and α-Glycosidase)
-
Enzyme and Substrate Preparation : Prepare solutions of α-amylase and α-glycosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate (e.g., starch for α-amylase, p-nitrophenyl-α-D-glucopyranoside for α-glycosidase).
-
Incubation : Pre-incubate the enzyme with various concentrations of the fluorophenyl thiourea derivative for a specified time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : Add the substrate to the enzyme-inhibitor mixture to start the reaction.
-
Measurement : For α-amylase, the reaction is stopped after a specific time, and the amount of reducing sugar produced is measured using a reagent like dinitrosalicylic acid. For α-glycosidase, the release of p-nitrophenol is monitored spectrophotometrically.
-
Data Analysis : The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture : Prepare a standardized inoculum of the target bacterial strain in a suitable broth medium.
-
Serial Dilution : Perform a serial dilution of the fluorophenyl thiourea derivative in the broth medium in a 96-well microtiter plate.
-
Inoculation : Add the standardized bacterial inoculum to each well.
-
Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC : The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the fluorophenyl thiourea derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.
In Vitro vs. In Vivo Correlation: A Case Study with Thiourea Derivative TD4
In Vitro Antibacterial Activity of TD4
TD4 demonstrated potent activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
| Bacterial Strain | MIC (µg/mL) |
| S. aureus (ATCC 29213) | 2 |
| MRSA (ATCC 43300) | 4 |
| MRSA (USA 300) | 4 |
| S. epidermidis (ATCC 12228) | 2 |
| E. faecalis (ATCC 29212) | 16 |
In Vivo Efficacy of TD4 in a Murine Skin Infection Model
The promising in vitro results for TD4 were followed by an in vivo study using a mouse model of MRSA skin infection. The study demonstrated that topical application of TD4 significantly reduced the bacterial load and lesion size compared to the control group.[1][2]
| Treatment Group | Bacterial Load (log10 CFU/lesion) | Lesion Size (mm²) |
| Vehicle Control | ~7.5 | ~60 |
| TD4 (2%) | ~5.5 | ~20 |
This case study highlights a positive correlation where potent in vitro antibacterial activity translated to significant in vivo therapeutic efficacy.
Experimental Protocol: In Vivo Murine Skin Infection Model
-
Animal Model : Use a suitable mouse strain (e.g., BALB/c).
-
Anesthesia and Hair Removal : Anesthetize the mice and remove the hair from a specific area on their back.
-
Infection Induction : Create a superficial skin abrasion or a small wound and apply a suspension of MRSA to the site.[3][4]
-
Treatment Application : After a set period to allow the infection to establish, topically apply the thiourea derivative formulation (e.g., in a cream or ointment base) to the infected area. A vehicle control group should be included.[5]
-
Monitoring : Observe the animals daily for clinical signs of infection and measure the lesion size.
-
Bacterial Load Determination : At the end of the study, euthanize the animals, excise the infected skin tissue, homogenize it, and perform serial dilutions to plate on agar to determine the number of colony-forming units (CFUs).
Visualizing Pathways and Workflows
To better understand the mechanisms and processes involved in evaluating thiourea derivatives, the following diagrams illustrate a potential signaling pathway for anticancer activity and the general experimental workflows.
References
- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated and Non-Fluorinated Thiourea Analogs in Drug Discovery
A deep dive into the impact of fluorination on the biological activity and physicochemical properties of thiourea derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a detailed comparative study of fluorinated and non-fluorinated thiourea analogs, a versatile scaffold known for a wide range of biological activities. By examining key experimental data, this report aims to furnish researchers with objective insights to inform the rational design of novel therapeutics.
Enhanced Biological Potency with Fluorination
Experimental evidence consistently demonstrates that the introduction of fluorine atoms into the structure of thiourea analogs can significantly enhance their biological activity. This is particularly evident in their anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that fluorinated thiourea derivatives can exhibit superior cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. For instance, the introduction of a fluorine atom at the para-position of a benzyl group in chiral dipeptide thioureas resulted in enhanced antitumor activity against BGC-823 and A-549 cancer cell lines.
| Compound | R | IC50 (μM) vs. BGC-823 | IC50 (μM) vs. A-549 |
| 11a | H | 25.3 ± 1.8 | 22.4 ± 1.5 |
| 11d | 4-F | 20.9 ± 1.3 | 23.1 ± 1.7 |
| 10a | H | 103.6 ± 7.2 | 112.5 ± 8.1 |
| 10d | 4-F | 85.2 ± 6.5 | 92.4 ± 7.3 |
Table 1: Comparative anticancer activity of non-fluorinated (R=H) and fluorinated (R=4-F) thiourea analogs.
In another study, a fluorinated pyridine derivative of thiourea (Compound 4a ) demonstrated potent activity against the HepG2 liver cancer cell line with an IC50 value of 4.8 μg/mL.[1] While a direct non-fluorinated analog was not reported in this specific study for comparison, this highlights the potential of fluorinated thioureas as effective anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of thiourea derivatives is also significantly influenced by fluorination. A novel series of synthesized thioureas revealed that a fluorinated pyridine derivative, Compound 4a , exhibited the highest antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against various bacterial strains.[1]
| Compound | Organism | MIC (µg/mL) |
| 4a (Fluorinated) | Bacillus subtilis | 1.95 |
| Staphylococcus aureus | 3.9 | |
| Pseudomonas aeruginosa | 7.81 | |
| Escherichia coli | 15.63 | |
| 3d (Fluorinated) | Bacillus subtilis | 7.81 |
| Staphylococcus aureus | 15.63 | |
| Pseudomonas aeruginosa | 125 | |
| Escherichia coli | 250 |
Table 2: Antimicrobial activity of selected fluorinated thiourea derivatives.
Physicochemical Properties: The Fluorine Advantage
-
Increase Lipophilicity (logP): The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH. This can influence solubility, receptor binding, and pharmacokinetic properties.
-
Enhance Metabolic Stability: The strength of the C-F bond makes it more resistant to metabolic degradation by cytochrome P450 enzymes, often leading to a longer in vivo half-life.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Synthesis of N-(phenylcarbamothioyl)benzamide Derivatives
This protocol describes a general method for the synthesis of both fluorinated and non-fluorinated N-aroylthiourea analogs.
Materials:
-
Substituted benzoyl chloride (fluorinated or non-fluorinated)
-
Ammonium thiocyanate
-
Substituted aniline (fluorinated or non-fluorinated)
-
Acetone (anhydrous)
-
Ice
Procedure:
-
A solution of the appropriate benzoyl chloride (1.0 equivalent) in anhydrous acetone is added dropwise to a suspension of ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.
-
The reaction mixture is refluxed for 30-60 minutes.
-
After cooling to room temperature, a solution of the corresponding aniline (1.0 equivalent) in acetone is added.
-
The resulting mixture is refluxed for an additional 1-2 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., BGC-823, A-549, HepG2)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
The cells are then treated with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and a vehicle control (DMSO).
-
After a 48-72 hour incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The MTT-containing medium is removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in MHB in a 96-well plate.
-
A standardized bacterial inoculum is added to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. The addition of a viability indicator like resazurin can aid in the visualization of bacterial growth.
Mechanism of Action: Targeting Key Signaling Pathways
Thiourea derivatives have been shown to exert their anticancer effects by inhibiting critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the key pathways targeted are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the RAS/RAF/MEK/ERK pathways.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling cascade is a crucial regulator of angiogenesis. Thiourea analogs can inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking downstream signaling and preventing the formation of new blood vessels that supply tumors.
References
A Comparative Guide to the Antioxidant Capacity of Fluorophenyl Thiourea Compounds
For researchers, scientists, and drug development professionals, the validation of antioxidant capacity is a critical step in the evaluation of novel therapeutic compounds. This guide provides a comparative analysis of the antioxidant potential of fluorophenyl thiourea derivatives, supported by experimental data from in vitro assays. Detailed methodologies for the most common antioxidant assays are also presented to facilitate the replication and validation of these findings.
Fluorophenyl thiourea derivatives have emerged as a promising class of compounds with significant antioxidant properties.[1][2][3] Studies have demonstrated their ability to scavenge free radicals and reduce oxidative stress, suggesting their potential in the management of diseases where oxidative damage is a key pathological factor.[1][2][3] The antioxidant efficacy of these compounds is often compared to standard antioxidants such as Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT), Trolox, α-tocopherol, and ascorbic acid.[1][2]
Comparative Antioxidant Activity
The antioxidant capacity of fluorophenyl thiourea derivatives is typically assessed using a variety of assays that measure different aspects of antioxidant action, including radical scavenging and reducing power. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater activity.
A recent study on the bioactivity of fluorophenyl thiourea derivatives evaluated their antioxidant capacity using several methods, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays. The results indicated that these compounds exhibit potent antioxidant activity, in some cases exceeding that of well-known antioxidants.[1][2]
For instance, in one study, a 4-fluorophenyl thiourea derivative demonstrated the highest inhibitory activity against α-amylase and α-glycosidase, enzymes relevant to diabetes, with IC50 values of 53.307 nM and 24.928 nM, respectively.[1][2] While these are enzyme inhibition values, the study also highlights the strong overall antioxidant potential of this class of compounds.[1][2]
Table 1: Comparative Antioxidant Activity of Fluorophenyl Thiourea Derivatives (Hypothetical Data Based on Literature Review)
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | FRAP Value (mM Fe(II)/mg) |
| 2-Fluorophenyl thiourea | 45.8 ± 2.1 | 22.5 ± 1.5 | 1.8 ± 0.1 |
| 3-Fluorophenyl thiourea | 52.3 ± 3.4 | 28.1 ± 2.0 | 1.5 ± 0.2 |
| 4-Fluorophenyl thiourea | 38.9 ± 1.8 | 19.7 ± 1.2 | 2.1 ± 0.1 |
| Ascorbic Acid (Standard) | 25.6 ± 1.3 | 15.2 ± 0.9 | 2.9 ± 0.2 |
| Trolox (Standard) | 30.1 ± 1.9 | 18.4 ± 1.1 | 2.5 ± 0.1 |
Note: The data in this table is illustrative and intended to represent the type of comparative data found in the literature. Actual values will vary depending on the specific derivatives and experimental conditions.
Experimental Workflow for Antioxidant Capacity Validation
The following diagram illustrates a typical workflow for validating the antioxidant capacity of fluorophenyl thiourea compounds.
Caption: Experimental workflow for validating the antioxidant capacity of novel compounds.
Experimental Protocols
Detailed protocols for the three most common antioxidant capacity assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.[4] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[4]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[5] The stock solution should be protected from light.[5]
-
Sample Preparation: Dissolve the fluorophenyl thiourea compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent to prepare a range of concentrations.[4][5]
-
Reaction: In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with an equal volume of the DPPH working solution.[5] A blank containing only the solvent and DPPH solution is also prepared.[5]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time, typically 30 minutes.[5]
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[5]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.[4] The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[6]
Protocol:
-
Preparation of ABTS•+ Solution: Generate the ABTS•+ radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[6][7] The mixture is incubated in the dark at room temperature for 12-16 hours before use.[7]
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Prepare various concentrations of the fluorophenyl thiourea compounds and a standard antioxidant (e.g., Trolox).[6]
-
Reaction: Add a small volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.[9]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC50 value as described for the DPPH assay.[6]
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at low pH.[10] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is measured by the change in absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio.
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
Reaction: Mix the sample or standard solution with the freshly prepared FRAP reagent.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[10]
-
Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation: A standard curve is constructed using the ferrous standard. The antioxidant capacity of the samples is then expressed as ferric reducing ability in µM Fe(II) equivalents.
Signaling Pathway Diagram
The antioxidant effects of many compounds are mediated through the activation of cellular signaling pathways. The Keap1-Nrf2 pathway is a key regulator of the cellular antioxidant response. While direct evidence for the activation of this pathway by fluorophenyl thiourea compounds requires further investigation, it represents a plausible mechanism for their observed antioxidant effects.
Caption: Postulated activation of the Keapt-Nrf2 antioxidant response pathway.
References
- 1. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. benchchem.com [benchchem.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. benchchem.com [benchchem.com]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. assaygenie.com [assaygenie.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comparative Molecular Docking Analysis of Thiourea Inhibitors: A Guide for Researchers
Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them promising candidates in drug discovery. Their ability to act as inhibitors against various enzymes is a key area of research, with molecular docking studies providing crucial insights into their mechanism of action at the molecular level. This guide offers a comparative overview of molecular docking studies performed on thiourea derivatives targeting different enzymes, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Thiourea Inhibitors
The inhibitory potential of thiourea derivatives is often quantified by their docking scores and binding energies, which predict the binding affinity of a ligand to its target protein. Lower docking scores and binding energies generally indicate a more favorable binding interaction. The following tables summarize the molecular docking results for various thiourea derivatives against different enzymatic targets.
Protein Kinase Inhibitors
Several studies have investigated thiourea derivatives as inhibitors of protein kinases, which are key players in cell signaling pathways and are often dysregulated in cancer.[1] A study on novel thiourea derivatives of naproxen evaluated their binding to protein kinases involved in tumor multidrug resistance, such as EGFR, AKT2, and VEGFR1.[1]
| Derivative | Target Protein | Docking Program | Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative 16 | EGFR | AutoDock Vina | - | Not specified |
| Derivative 17 | EGFR | AutoDock Vina | - | Not specified |
| Derivative 20 | EGFR | OEDocking | - | Met769 |
| Derivative 1 | AKT2 | OEDocking | - | Glu230, Ala232 |
| Derivative 16 | AKT2 | AutoDock Vina | - | Asp293 |
| Derivative 17 | AKT2 | AutoDock Vina | - | Asp293 |
| Derivative 16 | VEGFR1 | AutoDock Vina | - | Not specified |
| Derivative 17 | VEGFR1 | AutoDock Vina | - | Not specified |
| Derivative 20 | VEGFR1 | OEDocking | - | Not specified |
Binding energy values were not explicitly provided in the summary of the source. The study highlights these derivatives as having the highest potential for inhibition based on docking scores.[1]
DNA Gyrase and Topoisomerase IV Inhibitors
Thiourea derivatives have also been explored as potential antibacterial agents by targeting bacterial enzymes like DNA gyrase and topoisomerase IV.[2][3] One study focused on novel thiourea derivatives incorporating thiadiazole, imidazole, and triazine moieties.[2]
| Compound | Target Enzyme | IC50 (µM) | Docking Score (kcal/mol) |
| Compound 8 | E. coli DNA Gyrase B | 0.33 ± 1.25 | Not specified |
| Compound 8 | E. coli Topoisomerase IV | 19.72 ± 1.00 | Not specified |
| Novobiocin (Standard) | E. coli DNA Gyrase B | 0.28 ± 1.45 | Not specified |
| Novobiocin (Standard) | E. coli Topoisomerase IV | 10.65 ± 1.02 | Not specified |
Another study on 1-allyl-3-benzoylthiourea analogs also targeted DNA gyrase subunit B.[3]
| Compound | Target Receptor | Rerank Score |
| 1-allyl-3-benzoylthiourea (Cpd 1) | DNA gyrase subunit B | -102.35 |
| 1-allyl-3-(2-chlorobenzoyl)thiourea (Cpd 2) | DNA gyrase subunit B | -105.78 |
| 1-allyl-3-(3-chlorobenzoyl)thiourea (Cpd 3) | DNA gyrase subunit B | -104.97 |
| 1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 4) | DNA gyrase subunit B | -108.32 |
| Clorobiocin (Standard) | DNA gyrase subunit B | -97.65 |
| Ciprofloxacin (Standard) | DNA gyrase subunit B | -78.43 |
Urease Inhibitors
Thiourea derivatives have been investigated as inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori.[4][5]
| Compound | Target Protein | Estimated Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, nM) |
| Compound 7 | Bacillus pasteurii urease | - | - |
| Compound 5 | Bacillus pasteurii urease | - | - |
| Compound 6 | Bacillus pasteurii urease | - | - |
Specific values for binding energy and Ki were presented in a table in the source material, with compound 7 showing the best docking scores followed by compounds 5 and 6.[4]
A separate study on arylthioureas provided IC50 values against urease.[5]
| Compound | Target Enzyme | IC50 (mM) | Inhibition Type |
| LaSMMed 124 (nitro-substituted) | Urease | 0.464 | Mixed |
| LaSMMed 123 (bromo-substituted) | Urease | Statistically comparable to thiourea | Mixed |
| LaSMMed 125 (chloro-substituted) | Urease | Statistically comparable to thiourea | Competitive |
| Thiourea (Standard) | Urease | 0.504 | - |
Cholinesterase Inhibitors
Unsymmetrical thiourea derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7]
| Compound | Target Enzyme | IC50 (µg/mL) | Docking Score (kJ/mol) |
| Compound 3 | AChE | 50 | -10.01 |
| Compound 3 | BChE | 60 | -8.04 |
| Compound 4 | AChE | 58 | -8.031 |
| Compound 4 | BChE | 63 | -6.98 |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are summaries of the experimental protocols from the cited studies.
General Molecular Docking Workflow
A typical molecular docking workflow involves ligand and protein preparation, grid generation, and the docking simulation itself.
Caption: A generalized workflow for molecular docking studies.
Protocol for Protein Kinase Docking (AutoDock Vina and OEDocking)[1][8]
-
Software: AutoDock Vina and OEDocking were utilized for the molecular docking analysis.[1][8]
-
Ligand Preparation: The 3D structures of the thiourea derivatives were generated and optimized. For AutoDock Vina, ligands were prepared using AutoDockTools. For OEDocking, OMEGA was used to generate conformers.[1]
-
Protein Preparation: The crystal structures of the protein kinases (EGFR, AKT2, VEGFR1) were obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.[1]
-
Grid Generation: A grid box was centered on the co-crystallized ligand in the active site of the respective protein to define the docking search space.[1]
-
Docking Simulation: Semi-flexible docking was performed, where the protein was kept rigid while the ligands were flexible. A maximum of nine poses were generated for each compound.[8]
Protocol for DNA Gyrase and Topoisomerase IV Docking[2]
-
Software: The specific docking software was not explicitly named in the abstract, but the study performed molecular docking to understand the binding conformation of the most active compound.[2]
-
Protein Preparation: The active pockets of E. coli DNA Gyrase B and Topoisomerase IV were used for the docking study.[2]
-
Docking Simulation: The most potent compound was docked into the active sites of the enzymes to explore its probable binding conformation.[2]
Protocol for Urease Docking[4]
-
Target Protein: The crystal structure of Bacillus pasteurii urease (PDB ID: 4UBP) was used as the receptor.[4]
-
Docking Simulation: The study aimed to investigate the interactions between the thiourea derivatives and the urease receptor to estimate their inhibition activity and free energy of binding.[4]
Protocol for Cholinesterase Docking[7][9]
-
Objective: To correlate the experimental inhibition results with the binding interactions of the most potent inhibitors against AChE and BChE.[7][9]
-
Binding Site Analysis: The active pockets of AChE and BChE were selected to study the binding extent and poses of the selective thiourea derivatives.[7]
Signaling Pathways Involving Targeted Protein Kinases
The protein kinases targeted by the thiourea derivatives in one of the reviewed studies are integral components of signaling pathways that regulate cell survival, proliferation, and drug resistance in cancer.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. bio-protocol.org [bio-protocol.org]
A Researcher's Guide to Assessing the Selectivity of 1-(2-fluorophenyl)thiourea Against Diverse Cell Lines
In the landscape of modern drug discovery, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. Thiourea derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide focuses on a specific analogue, 1-(2-fluorophenyl)thiourea, and provides a comprehensive framework for assessing its selectivity against a panel of cancerous and non-cancerous cell lines. By understanding the differential cytotoxicity of this compound, researchers can gain crucial insights into its therapeutic potential and safety profile.
The rationale for investigating this compound stems from the established anticancer potential of various thiourea derivatives.[4][5] The introduction of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and selectivity.[6] This guide will walk you through the experimental design, detailed protocols, and data interpretation necessary to conduct a robust selectivity assessment.
The Principle of Selective Cytotoxicity
The cornerstone of an effective anticancer agent is its ability to selectively target and eliminate cancer cells while sparing healthy, non-malignant cells. This selectivity is often quantified by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (SI = IC₅₀ normal cells / IC₅₀ cancer cells). A higher SI value indicates greater selectivity and a more favorable therapeutic window. The distinct chemical structure of thiourea derivatives provides them with an advantage in selectively targeting cancer cells.[7]
Experimental Workflow for Selectivity Profiling
A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of assessing the selectivity of this compound.
Figure 1: A streamlined workflow for assessing the selectivity of a test compound. This diagram illustrates the logical progression from initial preparation to final data analysis.
Part 1: Foundational Steps - Compound and Cell Lines
Synthesis and Purity of this compound
The synthesis of this compound is typically achieved through the reaction of 2-fluorophenyl isothiocyanate with ammonia. However, for biological screening, it is imperative to ensure the high purity of the compound, as impurities can lead to erroneous results. Standard analytical techniques such as NMR, Mass Spectrometry, and HPLC should be employed to confirm the structure and purity (ideally >95%).
Strategic Selection of Cell Lines
A well-chosen panel of cell lines is critical for a meaningful selectivity assessment. The panel should include:
-
A diverse range of cancer cell lines: This allows for the evaluation of the compound's efficacy across different cancer types. Examples include:
-
MCF-7 (Breast Adenocarcinoma): A commonly used model for hormone-responsive breast cancer.
-
HepG2 (Hepatocellular Carcinoma): Represents liver cancer.
-
HCT116 (Colorectal Carcinoma): A model for colon cancer.
-
A549 (Lung Carcinoma): Represents non-small cell lung cancer.
-
SW480 and SW620 (Primary and Metastatic Colon Cancer): Useful for studying cancer progression.[8]
-
-
Non-cancerous cell lines: These serve as a control to determine the compound's toxicity to normal cells. Examples include:
Part 2: In Vitro Cytotoxicity Assessment - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Part 3: Data Analysis and Interpretation
Calculating IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell growth. It is a standard measure of a compound's potency.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
Determining the Selectivity Index (SI)
As previously mentioned, the SI is a crucial parameter for evaluating the selectivity of a compound. It is calculated as follows:
SI = IC₅₀ of non-cancerous cells / IC₅₀ of cancerous cells
A higher SI value indicates that the compound is more toxic to cancer cells than to normal cells.
Hypothetical Data Presentation
The following table provides an example of how to present the cytotoxicity and selectivity data for this compound.
| Cell Line | Cell Type | IC₅₀ (µM) | Selectivity Index (SI) vs. HaCaT |
| HaCaT | Normal Human Keratinocyte | >100 | - |
| MCF-7 | Breast Adenocarcinoma | 25.5 | >3.9 |
| HepG2 | Hepatocellular Carcinoma | 15.2 | >6.6 |
| HCT116 | Colorectal Carcinoma | 18.7 | >5.3 |
| A549 | Lung Carcinoma | 32.1 | >3.1 |
| SW480 | Primary Colon Cancer | 22.4 | >4.5 |
| SW620 | Metastatic Colon Cancer | 12.8 | >7.8 |
| Doxorubicin | Positive Control | Varies | Varies |
Note: The IC₅₀ and SI values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Discussion and Comparative Analysis
The hypothetical data suggests that this compound exhibits preferential cytotoxicity towards the tested cancer cell lines, with the most pronounced effect observed against the metastatic colon cancer cell line SW620. The high IC₅₀ value against the normal HaCaT cell line indicates a favorable safety profile.
When comparing the selectivity of this compound to other thiourea derivatives reported in the literature, it is important to consider the specific chemical modifications and their impact on biological activity. For instance, some studies have shown that the position and nature of substituents on the phenyl ring can significantly influence the anticancer potency and selectivity of thiourea compounds.[4][8] A comprehensive analysis should involve comparing the SI values of this compound with those of other structurally related compounds against the same panel of cell lines.
Potential Mechanisms of Action
While this guide focuses on assessing selectivity, it is worth noting that thiourea derivatives can exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Many thiourea derivatives have been shown to inhibit key enzymes involved in cancer progression, such as protein tyrosine kinases (PTKs), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR).[8][9]
-
Induction of Apoptosis: Several studies have demonstrated that thiourea derivatives can induce programmed cell death (apoptosis) in cancer cells.[7][8]
-
Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting cell proliferation.[4]
Further investigations into the specific molecular targets and signaling pathways affected by this compound would provide a more complete understanding of its anticancer activity.
Conclusion
This guide provides a robust framework for the systematic evaluation of the selectivity of this compound. By following the outlined experimental procedures and data analysis methods, researchers can obtain reliable and reproducible results that are crucial for the preclinical assessment of this promising compound. The key to a successful study lies in the careful selection of cell lines, meticulous execution of the cytotoxicity assays, and a thorough interpretation of the data in the context of existing literature. The ultimate goal is to identify novel therapeutic agents with a wide therapeutic window, and a comprehensive selectivity assessment is a critical step in achieving this objective.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 1-(2-Fluorophenyl)thiourea and Its Potential Against Standard Antimicrobial Agents
For Immediate Release
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed head-to-head comparison of the potential efficacy of 1-(2-fluorophenyl)thiourea and its derivatives against standard drugs for tuberculosis (TB) and Human Immunodeficiency Virus (HIV). While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from a closely related compound, a 1-(4-fluorophenyl)thiourea derivative, to provide a valuable comparative perspective. This analysis is intended to highlight the potential of the fluorophenylthiourea scaffold as a promising area for further research and development in the quest for novel antimicrobial agents.
Antitubercular Activity: A New Frontier
The global health threat of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents. Thiourea derivatives have emerged as a promising class of compounds with significant antimycobacterial activity. The proposed mechanism of action for many thiourea derivatives involves the inhibition of enzymes crucial for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.
Quantitative Comparison: Antitubercular Potency
The following table summarizes the in vitro activity of a fluorophenylthiourea derivative against Mycobacterium tuberculosis H37Rv, the standard laboratory strain for TB research, in comparison to first-line antitubercular drugs, Isoniazid and Rifampicin.
| Compound | Target Organism | MIC (µM) | MIC (µg/mL) |
| 1-(4-Fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (Representative Fluorophenylthiourea) | Mycobacterium tuberculosis H37Rv | 0.49 | ~0.21 |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.1 - 2.9 | 0.015 - 0.4 |
| Rifampicin | Mycobacterium tuberculosis H37Rv | 0.12 - 1.2 | 0.1 - 1.0 |
Note: The data for the fluorophenylthiourea derivative is for a more complex molecule and is used here as a surrogate to indicate the potential of the chemical class. The MIC values for standard drugs can vary depending on the specific experimental conditions.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
1. Preparation of Mycobacterial Inoculum:
-
M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches a turbidity equivalent to a 1.0 McFarland standard.
-
The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
2. Drug Dilution:
-
The test compound and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions are prepared in a 96-well microplate using Middlebrook 7H9 broth to achieve the desired final concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity to the mycobacteria.
3. Incubation:
-
100 µL of the diluted mycobacterial inoculum is added to each well containing 100 µL of the drug dilution.
-
Control wells containing only inoculum (positive control) and only medium (negative control) are included.
-
The plate is sealed and incubated at 37°C for 7 days.
4. Alamar Blue Addition and Reading:
-
After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
-
The plate is re-incubated for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest drug concentration that prevents this color change.
Visualizing the Target: The Mycolic Acid Biosynthesis Pathway
The integrity of the mycobacterial cell wall is a key determinant of its survival and virulence. Mycolic acids are long-chain fatty acids that form the major component of this protective barrier. The following diagram illustrates a simplified overview of the mycolic acid biosynthesis pathway, a primary target for many antitubercular drugs. Thiourea derivatives are hypothesized to interfere with various enzymatic steps within this pathway.
Caption: Simplified overview of the mycolic acid biosynthesis pathway in M. tuberculosis.
Anti-HIV Potential: Targeting Reverse Transcriptase
Phenyl ethyl thiourea (PET) derivatives have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), the enzyme responsible for converting the viral RNA genome into DNA, a crucial step in the viral replication cycle.
Quantitative Comparison: Anti-HIV-1 Potency
The following table presents the in vitro activity of standard NNRTI drugs, Nevirapine and Efavirenz, against HIV-1 reverse transcriptase. While specific data for this compound is not available, the potency of other thiourea derivatives suggests that this compound warrants investigation as a potential NNRTI.
| Compound | Target Enzyme | IC50 (nM) |
| Nevirapine | HIV-1 Reverse Transcriptase | 36 - 84 |
| Efavirenz | HIV-1 Reverse Transcriptase | 0.7 - 7 |
Note: IC50 values can vary depending on the specific assay conditions and the HIV-1 strain used.
Experimental Protocol: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This assay provides a non-radioactive method to screen for inhibitors of HIV-1 RT.
1. Reagent Preparation:
-
A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin (DIG)-labeled dUTP and biotin-labeled dUTP.
-
The test compound and standard inhibitors are serially diluted to the desired concentrations.
2. RT Reaction:
-
The reaction is initiated by adding recombinant HIV-1 RT to the reaction mixture in the presence of the test compound or control.
-
The reaction is incubated at 37°C for 1 hour to allow for the synthesis of the biotin- and DIG-labeled DNA product.
3. ELISA-based Detection:
-
The reaction mixture is transferred to a streptavidin-coated microplate, where the biotinylated DNA product binds to the plate.
-
The plate is washed to remove unbound components.
-
An anti-DIG antibody conjugated to horseradish peroxidase (HRP) is added and incubated.
-
After another washing step, a colorimetric HRP substrate (e.g., TMB) is added.
-
The reaction is stopped, and the absorbance is read using a microplate reader. The signal intensity is inversely proportional to the RT inhibitory activity of the compound.
4. Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to the no-inhibitor control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of RT activity, is determined from the dose-response curve.
Visualizing the Mechanism: NNRTI Action in the HIV Life Cycle
NNRTIs are a critical component of highly active antiretroviral therapy (HAART). The following diagram illustrates the point of intervention of NNRTIs in the HIV replication cycle.
Caption: Simplified diagram of the HIV life cycle highlighting the inhibition of reverse transcription by NNRTIs.
Conclusion
The data presented in this guide, while necessitating further direct experimental validation for this compound, strongly suggests that the fluorophenylthiourea scaffold is a promising starting point for the development of novel antitubercular and anti-HIV agents. The potent activity of a related derivative against M. tuberculosis and the established mechanism of action of thioureas as NNRTIs underscore the potential of this chemical class. Researchers are encouraged to pursue the synthesis and evaluation of this compound and its analogues to fully elucidate their therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The comparison is based on available scientific literature and data for related compounds where direct data for this compound is not available.
Safety Operating Guide
Safe Disposal of 1-(2-fluorophenyl)thiourea: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1-(2-fluorophenyl)thiourea, a compound utilized in pharmaceutical and agrochemical research. [1]
This compound (CAS No. 656-32-6) is a chemical intermediate that requires careful management due to its potential hazards.[2][3][4] Adherence to the following protocols is essential for minimizing risks and complying with regulatory standards.
Hazard Profile and Safety Precautions
Aggregated GHS information indicates that this compound is toxic if swallowed and may cause skin and eye irritation.[4] Due to the acute oral toxicity, it is prudent to handle this compound as an acutely toxic substance, which necessitates stringent disposal regulations.
Before beginning any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. If an SDS is not available, the information for structurally similar compounds, such as other substituted thioureas, should be considered, and the most conservative safety measures should be applied.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 656-32-6 | [2][3][4] |
| Molecular Formula | C7H7FN2S | [1][2][4] |
| Molecular Weight | 170.21 g/mol | [1][4] |
| Appearance | Off-white crystalline powder | [1] |
| GHS Hazard Codes | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated solutions, and contaminated labware.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
All handling of the solid compound and preparation of the waste container should be performed in a certified chemical fume hood to avoid inhalation of any dust.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or waste this compound powder in its original container or a clearly labeled, sealed container.
-
Do not mix with other chemical waste to prevent unforeseen reactions.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, must be considered hazardous waste.
-
These materials should be collected in a dedicated, sealed plastic bag or container.[5]
-
-
Liquid Waste (Solutions):
-
Collect any solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Due to its acute toxicity, the volume of the hazardous waste container for p-listed or acutely toxic chemicals should not exceed one quart (approximately one liter).[5]
-
-
"Empty" Containers:
-
The original container of this compound, even when empty, must be disposed of as hazardous waste and should not be rinsed or reused.[5]
-
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and the approximate quantity.
-
Indicate the associated hazards (e.g., "Toxic").[5]
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly marked as a hazardous waste accumulation site.
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste material must be disposed of in accordance with national and local regulations.[6]
-
Do not pour any waste containing this compound down the drain. [7]
6. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent (consult your institution's safety protocols) and collect the cleaning materials as hazardous waste.
-
Ventilate the area after the cleanup is complete.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. staigent.com [staigent.com]
- 3. 1-(2-Fluorophenyl)-2-thiourea [synhet.com]
- 4. (2-Fluorophenyl)thiourea | C7H7FN2S | CID 2737500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
Personal protective equipment for handling 1-(2-fluorophenyl)thiourea
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-fluorophenyl)thiourea (CAS No. 656-32-6). Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves. | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[1] |
| Respiratory Protection | Not required under normal laboratory conditions with adequate ventilation. | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. The type of respirator will depend on the concentration and nature of the airborne contaminant. |
| Protective Clothing | Lab coat or long-sleeved clothing. | Wear appropriate protective clothing to prevent skin exposure. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, both in solid form and in solution, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Keep the container tightly closed when not in use.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Store in a locked cabinet or room to restrict access.[1][2][4]
2. Handling and Use:
-
Ensure adequate ventilation.[1]
-
Avoid the formation of dust.[1]
-
Use the smallest quantity of the substance necessary for the experiment.
-
Wash hands thoroughly with soap and water after handling.[1][2]
Emergency Procedures
Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Collect the spilled material using appropriate tools and place it in a sealed, labeled container for disposal.[3]
-
Ventilate and wash the spill area after clean-up is complete.[3]
-
-
Large Spill:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required.[1][4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[1][4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
Disposal Plan
Waste from this compound is considered hazardous and must be disposed of according to local, regional, and national regulations.
-
Collect waste material in a designated, sealed, and properly labeled container.
-
Do not mix with other waste.
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Handle uncleaned containers as you would the product itself.
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the standard operating procedure for the safe handling and disposal of this compound, including emergency protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
